1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPBERIVUNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-07-7 | |
| Record name | Fasudil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Mechanisms of Action of Fasudil Hydrochloride
Rho-associated Protein Kinase (ROCK) Inhibition
Specificity and Potency of Fasudil (B1672074) Hydrochloride as a ROCK Inhibitor
Fasudil hydrochloride is a potent inhibitor of both ROCK isoforms, ROCK1 and ROCK2. tohoku.ac.jpselleckchem.com It functions as an ATP-competitive inhibitor, meaning it binds to the kinase's ATP-binding site, thereby preventing the phosphorylation of downstream substrates. tohoku.ac.jp While it is a potent ROCK inhibitor, Fasudil is not entirely specific and has been shown to inhibit other protein kinases, though generally with lower potency. medchemexpress.commedchemexpress.com These include protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). medchemexpress.commedchemexpress.comselleckchem.com
The inhibitory potency of Fasudil and its active metabolite, hydroxyfasudil (B1673953), is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Lower values indicate greater potency. Research has established varying inhibitory values, which are summarized in the table below.
Table 1: Inhibitory Potency of Fasudil and its Metabolite
| Compound | Target | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| Fasudil | ROCK1 | 1.2 tohoku.ac.jp | 0.33 medchemexpress.commedchemexpress.com |
| Fasudil | ROCK2 | 0.158 medchemexpress.commedchemexpress.com, 0.82 tohoku.ac.jp, 1.9 stemcell.com | |
| Hydroxyfasudil | ROCK1 | 0.73 tohoku.ac.jpselleckchem.com | |
| Hydroxyfasudil | ROCK2 | 0.72 tohoku.ac.jpselleckchem.com | |
| Fasudil | PKA | 4.58 medchemexpress.commedchemexpress.com, 5.3 tohoku.ac.jp | 1.6 selleckchem.com |
| Fasudil | PKC | 12.30 medchemexpress.commedchemexpress.com | 3.3 selleckchem.com |
| Fasudil | PKG | 1.650 medchemexpress.commedchemexpress.com | 1.6 selleckchem.com |
Impact on RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes. patsnap.com The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. nih.gov Activated ROCK then phosphorylates a host of downstream substrates, initiating a cascade of events.
Fasudil hydrochloride intervenes at a crucial point in this pathway. By inhibiting ROCK, it effectively blocks the transmission of signals from RhoA to downstream effectors. nih.gov This inhibition prevents the phosphorylation of key ROCK substrates, such as Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinase (LIMK). wikipedia.orgnih.govnih.gov The dephosphorylation of these substrates leads to the various cellular effects observed with Fasudil treatment. For instance, studies have shown that pretreatment with Fasudil can significantly inhibit the activation of RhoA and the phosphorylation of ROCK2. nih.gov
Downstream Molecular and Cellular Effects of ROCK Inhibition by Fasudil Hydrochloride
The inhibition of the RhoA/ROCK pathway by Fasudil hydrochloride triggers a range of molecular and cellular changes that underpin its therapeutic effects.
The actin cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling movement, and facilitating internal organization. patsnap.com The RhoA/ROCK pathway is a primary regulator of actin cytoskeleton dynamics. nih.gov ROCK activation promotes the formation of stress fibers—bundles of actin and myosin filaments—and focal adhesions, which anchor the cell to the extracellular matrix. stemcell.com
Fasudil, by inhibiting ROCK, disrupts these processes. nih.gov Treatment with Fasudil has been shown to induce a partial disorganization of stress fibers and a reduction in membrane protrusions, leading to changes in cell morphology. nih.gov For example, some cells may transition from a well-spread shape to a more spindle-shaped morphology with long, fine membrane extensions. nih.gov This reorganization of the cytoskeleton is a direct consequence of preventing ROCK-mediated phosphorylation of downstream targets that control actin polymerization and contractility. nih.gov
The contraction of smooth muscle cells is heavily dependent on the phosphorylation of the myosin light chain (MLC). patsnap.comwikipedia.org ROCK plays a crucial role in this process by directly phosphorylating MLC and by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC. patsnap.comwikipedia.orgnih.gov Both of these actions lead to an increase in phosphorylated MLC and, consequently, smooth muscle contraction and vasoconstriction. patsnap.comwikipedia.org
Fasudil hydrochloride promotes vasodilation by inhibiting ROCK. wikipedia.orgnih.gov This inhibition prevents the phosphorylation of the MLCP regulatory subunit (MYPT1), thereby increasing MLCP activity. nih.govnih.gov The resulting dephosphorylation of MLC leads to smooth muscle relaxation and the widening of blood vessels. patsnap.com This mechanism is a key contributor to Fasudil's effects in conditions characterized by excessive vasoconstriction. nih.govnih.gov
Cell adhesion and motility are fundamental processes involved in development, wound healing, and immune responses, but they are also implicated in pathological conditions. patsnap.com The RhoA/ROCK pathway is integral to the regulation of these processes. stemcell.compatsnap.com
By inhibiting ROCK, Fasudil can modulate cell adhesion and motility. patsnap.comaacrjournals.org The disruption of the actin cytoskeleton and focal adhesions, as described earlier, reduces the ability of cells to adhere strongly to surfaces and to generate the contractile forces necessary for movement. nih.gov Consequently, Fasudil has been shown to inhibit the migration of various cell types in experimental settings. nih.govaacrjournals.org This property is attributed to the attenuated RhoA/ROCK signaling that affects the dynamic reorganization of the cytoskeleton required for cell movement. nih.gov
Effects on Protein Phosphorylation (e.g., MLC, PTEN, Akt, LIMK, Cofilin)
Fasudil's inhibition of ROCK leads to significant alterations in the phosphorylation state of several key proteins, thereby modulating cellular processes such as muscle contraction, cell survival, and cytoskeletal dynamics.
One of the most well-characterized downstream effects of ROCK inhibition by fasudil is the reduced phosphorylation of Myosin Light Chain (MLC) . nih.gov This dephosphorylation leads to the relaxation of smooth muscle cells, a key mechanism in its vasodilatory effects. nih.gov
Fasudil also influences the phosphorylation of Phosphatase and Tensin Homolog (PTEN) , a tumor suppressor that plays a crucial role in cell growth and apoptosis. nih.govnih.gov Studies have shown that fasudil treatment can lead to a decrease in the phosphorylation of PTEN. nih.gov This inactivation of PTEN allows for the subsequent activation of the pro-survival protein Akt (also known as Protein Kinase B). nih.gov The activation of Akt is a critical event in fasudil-mediated neuroprotection, as it promotes cell survival and inhibits apoptosis. nih.govnih.gov
Furthermore, fasudil impacts the actin cytoskeleton by modulating the phosphorylation of LIM kinase (LIMK) and cofilin . ROCK is known to phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.gov By inhibiting ROCK, fasudil can prevent the inactivation of cofilin, leading to increased actin dynamics and promoting processes like neurite outgrowth. nih.gov
| Protein | Effect of Fasudil on Phosphorylation | Key Downstream Consequence |
|---|---|---|
| Myosin Light Chain (MLC) | Decreased | Smooth muscle relaxation nih.gov |
| Phosphatase and Tensin Homolog (PTEN) | Decreased | Activation of Akt signaling nih.govnih.gov |
| Akt (Protein Kinase B) | Increased | Promotion of cell survival and inhibition of apoptosis nih.govnih.gov |
| LIM kinase (LIMK) | Decreased | Modulation of actin cytoskeleton dynamics nih.gov |
| Cofilin | Decreased (leading to its activation) | Increased actin depolymerization and cytoskeletal reorganization nih.gov |
Regulation of Gene Expression (e.g., Nrf2, HIF-1α, cluster proteins, AKT serine/threonine protein kinase 1)
Beyond its immediate effects on protein phosphorylation, fasudil also modulates the expression of various genes, contributing to its long-term therapeutic benefits, particularly in conditions involving oxidative stress and inflammation.
A significant target of fasudil is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) , a master regulator of the antioxidant response. nih.govnih.gov Fasudil has been shown to evoke significant nuclear translocation of Nrf2, leading to increased DNA binding and the transactivation of its target genes. nih.gov This results in the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby protecting cells from oxidative damage. nih.gov This mechanism is crucial for fasudil's protective effects in conditions like heart failure and hyperuricemic nephropathy. nih.govnih.gov
While direct evidence linking fasudil to the regulation of Hypoxia-inducible factor-1α (HIF-1α) is still emerging, its role in pathways that influence HIF-1α stability and activity suggests a potential for interaction. The impact of fasudil on the expression of specific cluster proteins and AKT serine/threonine protein kinase 1 as direct gene targets requires further detailed investigation. However, its influence on the PI3K/AKT pathway inherently affects the activity of AKT serine/threonine protein kinase 1. nih.gov
Interaction with Other Signaling Pathways
Fasudil's therapeutic efficacy is not solely dependent on the inhibition of the ROCK pathway but also on its ability to engage in cross-talk with other major signaling networks within the cell.
Cross-talk with PPARα Pathway
Fasudil has been demonstrated to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, a key regulator of lipid metabolism and inflammation. nih.govscielo.br Studies have shown that the neuroprotective effects of fasudil in cerebral ischemia-reperfusion injury are dependent on the expression of PPARα. nih.govscielo.br Fasudil treatment increases the expression of PPARα, which in turn inhibits the activity of NADPH oxidase and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage. scielo.br This suggests a ROCK-PPARα-NOX axis through which fasudil exerts its neuroprotective effects. nih.gov
Modulation of MAPK Signaling Pathway (e.g., JNK, ERK)
Fasudil also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. nih.govnih.gov Specifically, fasudil has been shown to significantly decrease the activation of c-Jun N-terminal kinase (JNK) and the translocation of extracellular signal-regulated kinase (ERK) to the nucleus. nih.govnih.gov This inhibition of JNK and ERK signaling contributes to fasudil's ability to suppress isoproterenol-induced heart failure and 5-hydroxytryptamine-induced pulmonary artery smooth muscle cell proliferation. nih.govnih.gov However, in some cellular contexts, such as in lipopolysaccharide-stimulated retinal microglial cells, fasudil did not affect the phosphorylation of ERK1/2 and JNK, suggesting that its interaction with the MAPK pathway can be cell-type specific. researchgate.net
Influence on NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses, is another important target of fasudil. nih.govnih.gov Research has demonstrated that fasudil can inhibit the activation of NF-κB. nih.gov In the context of rheumatoid arthritis, fasudil was found to inhibit the DNA binding of NF-κB without affecting the degradation of its inhibitor, IκBα, or the nuclear translocation of NF-κB itself. nih.gov In lipopolysaccharide-induced inflammatory injury in rat pulmonary microvascular endothelial cells, fasudil suppressed the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibition of the NF-κB pathway underlies fasudil's anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. nih.govnih.gov
Impact on PI3K/AKT Pathway
Fasudil has a significant impact on the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling cascade for cell survival, growth, and proliferation. nih.govnih.gov The inhibition of the Rho/ROCK pathway by fasudil can lead to the activation of the PI3K/AKT pathway. nih.gov This activation is characterized by an increase in the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). nih.gov This activation of the PI3K/AKT pathway is instrumental in fasudil's ability to promote axon regeneration and remyelination following nerve injury. nih.gov The beneficial effects of fasudil in this context can be abolished by the co-application of a PI3K inhibitor, highlighting the importance of this cross-talk. nih.gov
| Signaling Pathway | Effect of Fasudil | Key Downstream Consequences |
|---|---|---|
| PPARα Pathway | Activates/Upregulates | Reduces oxidative stress and provides neuroprotection nih.govscielo.br |
| MAPK Signaling Pathway (JNK, ERK) | Inhibits (in some contexts) | Suppresses cell proliferation and pathological cardiac remodeling nih.govnih.gov |
| NF-κB Pathway | Inhibits | Reduces inflammation and expression of pro-inflammatory cytokines nih.govnih.gov |
| PI3K/AKT Pathway | Activates | Promotes cell survival, axon regeneration, and remyelination nih.govnih.gov |
Effects on the RISK Pathway (Reperfusion Injury Salvage Kinase)
Fasudil hydrochloride, primarily known as a Rho-kinase (ROCK) inhibitor, exerts significant cardioprotective effects during ischemia/reperfusion (I/R) injury by modulating the Reperfusion Injury Salvage Kinase (RISK) pathway. frontiersin.orgviamedica.pl The RISK pathway is a critical pro-survival signaling cascade that is activated during the early moments of myocardial reperfusion, protecting cardiomyocytes from apoptosis and necrosis. viamedica.pl Key components of this pathway include phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as protein kinase B), as well as the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
Research indicates that Rho-associated coiled-coil forming protein kinase (ROCK) is activated during early reperfusion, and this activation suppresses the pro-survival RISK pathway. viamedica.pl By inhibiting ROCK, Fasudil hydrochloride effectively counters this suppression, leading to the activation of key kinases within the RISK pathway and subsequent downstream protective effects. frontiersin.orgnih.gov
Activation of the PI3K-Akt Signaling Pathway
A primary mechanism by which Fasudil hydrochloride mitigates myocardial I/R injury is through the robust activation of the PI3K-Akt signaling pathway. nih.gov Studies have demonstrated that post-conditioning with Fasudil leads to a significant increase in the phosphorylation of Akt (P-Akt), the active form of the kinase. viamedica.plnih.gov This activation is crucial for its cardioprotective effects, as the inhibition of PI3K has been shown to abolish the benefits conferred by Fasudil, including the reduction of myocardial infarct size and apoptosis. nih.gov
The activation of Akt influences a cascade of downstream anti-apoptotic proteins. Research in rat models of acute myocardial ischemia/reperfusion has shown that treatment with Fasudil hydrochloride leads to:
Increased expression of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. viamedica.plnih.gov
Decreased expression of Bax: Bax is a pro-apoptotic protein that, when activated, promotes the opening of the mitochondrial permeability transition pore (mPTP). viamedica.plnih.gov
Reduced levels of Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic cascade. viamedica.plnih.gov
Research Findings on Key Protein Expression
The effects of Fasudil hydrochloride on the RISK pathway have been quantified in several preclinical studies. In a rat model of myocardial ischemia/reperfusion, the administration of Fasudil post-conditioning resulted in significant changes in the expression of key signaling and apoptotic proteins.
| Protein | Group | Relative Expression Level (Compared to Sham) | Effect of Fasudil |
|---|---|---|---|
| Phosphorylated Akt (P-Akt) | Ischemia/Reperfusion (I/R) | 1.09 ± 0.06 | Significantly Increased |
| Fasudil (FH) | 1.73 ± 0.05 | ||
| Fasudil + PI3K Inhibitor (FH+I) | 1.21 ± 0.06 | ||
| Bcl-2 | Ischemia/Reperfusion (I/R) | Decreased vs. Sham | Increased |
| Fasudil (FH) | Significantly Increased vs. I/R | ||
| Fasudil + PI3K Inhibitor (FH+I) | Reduced vs. FH | ||
| Bax | Ischemia/Reperfusion (I/R) | 1.75 ± 0.06 | Decreased |
| Fasudil (FH) | 0.98 ± 0.14 | ||
| Fasudil + PI3K Inhibitor (FH+I) | 1.61 ± 0.11 | ||
| Caspase-3 | Ischemia/Reperfusion (I/R) | 1.32 ± 0.12 | Decreased |
| Fasudil (FH) | Decreased vs. I/R | ||
| Fasudil + PI3K Inhibitor (FH+I) | Increased vs. FH |
Table 1. Effect of Fasudil Hydrochloride on Key Proteins in the RISK and Apoptotic Pathways in a Rat Model of Myocardial I/R. Data compiled from Zhang et al. (2013). viamedica.plnih.gov
Influence on Other Pro-Survival Pathways
Beyond the canonical PI3K/Akt pathway, Fasudil has been shown to activate other signaling cascades that contribute to cell survival during reperfusion. Studies have indicated that Fasudil can also induce the phosphorylation of kinases in the JAK2/STAT3 signaling pathway. plos.org While both PI3K/Akt and JAK2/STAT3 pathways play a role in the early protection offered by ROCK inhibition, the JAK2/STAT3 pathway appears to be particularly important for later-phase protection (e.g., at 24 hours of reperfusion). plos.org The activation of these pathways by Fasudil is associated with improved sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) activity, which helps in attenuating endoplasmic reticulum stress, a key contributor to I/R injury. plos.org
| Treatment Group | Infarct Size (%) at 3h Reperfusion | Infarct Size (%) at 24h Reperfusion |
|---|---|---|
| Ischemia/Reperfusion (I/R) | 45.4 ± 5.57 | 64.21 ± 5.43 |
| I/R + Fasudil | 23.41 ± 4.11 | 30.57 ± 5.63 |
Table 2. Effect of Fasudil on Myocardial Infarct Size Following Ischemia-Reperfusion. Data from Li et al. (2012). plos.org
Therapeutic Applications and Preclinical Research of Fasudil Hydrochloride
Neurological and Neurodegenerative Disorders
Fasudil's ability to induce vasodilation and exert neuroprotective effects has positioned it as a promising candidate for treating conditions characterized by vascular dysfunction and neuronal damage. patsnap.compatsnap.com Research has particularly focused on its application in the context of cerebral vasospasm, ischemia, and stroke.
Cerebral Vasospasm and Ischemia
Fasudil (B1672074) hydrochloride has been investigated for its efficacy in managing cerebral vasospasm, a common and serious complication of subarachnoid hemorrhage, and in mitigating the effects of cerebral ischemia. nih.govwikipedia.org Clinical trials have indicated that fasudil is a safe and effective agent for suppressing cerebral vasospasm following surgery for ruptured cerebral aneurysms. nih.govjst.go.jp
The primary mechanism through which fasudil induces vasodilation is the inhibition of Rho-kinase. patsnap.com ROCK plays a crucial role in vascular smooth muscle contraction by phosphorylating myosin light chain (MLC) and inactivating myosin light chain phosphatase (MLCP), leading to sustained contraction. patsnap.com By inhibiting ROCK, fasudil prevents MLC phosphorylation, which results in the relaxation of vascular smooth muscle and subsequent vasodilation. nbinno.compatsnap.com This action is particularly beneficial in conditions like cerebral vasospasm where excessive vasoconstriction restricts blood flow. patsnap.com
Furthermore, fasudil has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which is responsible for producing the vasodilator nitric oxide (NO). wikipedia.orgresearchgate.net Studies have demonstrated that fasudil can increase eNOS mRNA levels and its stability, leading to enhanced NO production and contributing to improved cerebral blood flow. wikipedia.org In animal models, intravenous administration of hydroxyfasudil (B1673953), an active metabolite of fasudil, led to significant increases in regional cerebral blood flow. researchgate.net This vasodilatory effect is crucial for preventing delayed cerebral ischemic symptoms following subarachnoid hemorrhage. nih.gov
Beyond its vasodilatory properties, fasudil exhibits direct neuroprotective effects in the context of ischemia/reperfusion (I/R) injury. nih.govnih.gov I/R injury is a complex process where the restoration of blood flow to an ischemic area paradoxically causes further tissue damage. scielo.br Fasudil has been shown to ameliorate neurological deficits, reduce neuronal apoptosis, and decrease infarct size in animal models of cerebral I/R injury. nih.govnih.gov
One of the key mechanisms underlying these neuroprotective effects is the modulation of the ROCK-PPARα-NOX axis. nih.gov Studies have shown that the neuroprotective effect of fasudil is dependent on the expression of peroxisome proliferator-activated receptor-α (PPARα). scielo.brnih.gov Fasudil treatment in wild-type mice subjected to middle cerebral artery occlusion (MCAO) resulted in a significant reduction in cerebral necrosis volume, an effect that was absent in PPARα knockout mice. scielo.brnih.gov This suggests that PPARα is a critical mediator of fasudil's neuroprotective actions. nih.gov Fasudil has also been shown to protect against cognitive impairment induced by chronic cerebral ischemia through the Rho/Rho-kinase signaling pathway and anti-apoptosis mechanisms. scienceopen.com
A significant contributor to ischemia/reperfusion injury is the massive production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. nih.gov Fasudil has been demonstrated to reduce oxidative damage by decreasing the levels of ROS. nih.gov This is achieved, in part, by inhibiting the expression of Nox2 mRNA, a subunit of NADPH oxidase, which is a major source of ROS in the brain. scielo.brnih.gov Consequently, the activity of NADPH oxidase is decreased, leading to lower ROS content. nih.gov In vitro studies using PC12 cells exposed to hydrogen peroxide-induced oxidative stress showed that pretreatment with fasudil mesylate significantly elevated cell viability and reduced the accumulation of ROS. nih.gov
In addition to combating oxidative stress, fasudil also mitigates the inflammatory responses associated with cerebral ischemia. nih.gov It can inhibit the production of neutrophils and oxygen free radicals in blood vessels, thereby curbing the development of an inflammatory response. scielo.brnih.gov Fasudil promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which in turn promotes the secretion of neurotrophic factors. nih.govresearchgate.net This shift in microglial polarization is thought to be related to the regulation of the TLR4/NF-κB signaling pathway. nih.gov
Stroke
Fasudil has been extensively studied in preclinical models of stroke, where it has demonstrated efficacy in reducing brain injury and improving functional outcomes. patsnap.comnih.govscienceopen.comresearchgate.netahajournals.orguiowa.edu Its pleiotropic effects, targeting both vascular and neuronal pathways, make it a promising therapeutic candidate for ischemic stroke. spannetwork.org
In various animal models of ischemic stroke, fasudil has consistently shown beneficial effects. scienceopen.comresearchgate.netuiowa.edu The Stroke Preclinical Assessment Network (SPAN), a multicenter trial, tested fasudil in a rodent model of transient focal ischemic stroke. ahajournals.orguiowa.edu The results revealed that fasudil improved the primary outcome endpoint in mice, with the effect being more pronounced in aging mice. ahajournals.orgmssm.edu
A study using a middle cerebral artery occlusion (MCAO) model in rats found that fasudil ameliorated neurological deficits and reduced infarct volume. nih.gov Another study in a similar model demonstrated that the neuroprotective effects of fasudil were associated with the activation of PPARα. nih.gov In wild-type mice, fasudil treatment significantly reduced the cerebral infarction volume from 99.926 ± 4.819 mm³ in the control group to 52.190 ± 7.570 mm³ in the treated group. scielo.brnih.gov
| Parameter | Control Group (Saline) | Fasudil-Treated Group | Significance |
|---|---|---|---|
| Cerebral Infarction Volume (mm³) | 99.926 ± 4.819 | 52.190 ± 7.570 | P < 0.01 |
| Nox2 mRNA Expression Level | 1.000 ± 0.045 | 0.524 ± 0.142 | Significant Reduction |
| NADPH Oxidase Activity | 100.000 ± 7.091 | 49.390 ± 10.304 | Significant Reduction |
| ROS Content | 100.000 ± 6.606 | 46.590 ± 6.912 | Significant Reduction |
| Outcome | Result | P-value |
|---|---|---|
| Primary Outcome Endpoint (Probabilistic Index) | 0.57 | 0.022 |
Hemorrhagic Stroke Models
Fasudil hydrochloride has demonstrated significant neuroprotective effects in preclinical models of hemorrhagic stroke, including intracerebral hemorrhage (ICH) and subarachnoid hemorrhage (SAH). In a rat model of ICH, treatment with fasudil hydrochloride was shown to inhibit the expression of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.gov This inhibition led to a cascade of beneficial effects, including reduced neutrophil infiltration, decreased levels of inflammatory cytokines, attenuated brain edema, and reduced neuronal loss. nih.gov The compound's ability to alleviate brain edema is considered to be closely linked to its anti-inflammatory properties. nih.gov Studies suggest that ROCK signaling is involved in both the onset and progression of hemorrhagic stroke. nih.gov By inhibiting this pathway, fasudil hydrochloride may reduce secondary brain injury associated with inflammation, cytotoxicity, and disruption of the blood-brain barrier. nih.gov In fact, fasudil is established as a clinical standard of care for acute SAH in Japan and China. grantome.com A systematic review of 25 experimental studies on ROCK inhibition in stroke models found that this approach reduced infarct volume by 37% and improved neurological scores by 41%. grantome.com
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Rat Model of Intracerebral Hemorrhage (ICH) | Reduced brain edema, attenuated neuronal loss, decreased neutrophil infiltration and inflammatory cytokines. | Inhibition of ROCK2 expression. | nih.gov |
| General Hemorrhagic Stroke Models (Systematic Review) | Reduced infarct volume by 37%, improved neurological scores by 41%. | General ROCK inhibition. | grantome.com |
Neurodegenerative Diseases (General)
Fasudil hydrochloride is being investigated as a potential therapeutic agent for a range of neurodegenerative diseases (NDDs) due to its primary action as a ROCK inhibitor. frontiersin.orgresearchgate.net The ROCK signaling pathway is implicated in the complex pathogenesis of several NDDs, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.orgresearchgate.netnih.gov Overactivity of ROCK can contribute to disease progression by promoting inflammatory responses, disrupting synaptic plasticity, and inducing neuronal apoptosis. frontiersin.orgalzdiscovery.org
Preclinical research suggests that by inhibiting ROCK, fasudil exerts neuroprotective effects through multiple mechanisms. alzdiscovery.org These include repairing nerve damage, promoting the regeneration of axons, and enhancing neuronal survival. frontiersin.orgresearchgate.net In experimental models of ALS, for instance, fasudil has been shown to prevent the degeneration of motor neurons. nih.gov The broad therapeutic potential of fasudil stems from its ability to target these fundamental pathological processes common to many neurodegenerative conditions. nih.govalzdiscovery.org
Modulation of Microglial Activity and Neuroinflammation
A key mechanism underlying the neuroprotective effects of fasudil in neurodegenerative disease models is its ability to modulate neuroinflammation, particularly by influencing microglial activity. frontiersin.orgnih.gov Microglia are the resident immune cells of the central nervous system, and their chronic activation is a hallmark of many NDDs. alsnewstoday.com Preclinical studies have shown that fasudil can reduce the activation of microglia in ALS models. alsnewstoday.com
Fasudil's anti-inflammatory action involves shifting the balance of cytokine production. It has been reported to suppress pro-inflammatory factors while promoting anti-inflammatory factors such as IL-10. frontiersin.org In an animal model of Alzheimer's disease, fasudil treatment led to a decrease in key inflammatory markers in the hippocampus, including Interleukin-1 beta (IL-1B), Tumor necrosis factor-alpha (TNF-α), and Nuclear factor kappa B (NF-κB). alzdiscovery.orgalzdiscovery.org Furthermore, in demyelinated mouse models, fasudil was found to enhance the TREM2/DAP12 pathway in microglia, which improves the clearance of myelin debris and stimulates the production of neurotrophic factors. frontiersin.org
Enhancement of Axonal Regeneration and Neuronal Survival
Fasudil hydrochloride actively promotes neuronal survival and axonal regeneration, processes that are critical for nervous system repair. frontiersin.orgresearchgate.net Its efficacy in this regard has been demonstrated in various preclinical models of neuronal injury and degeneration. nih.govnih.govnih.gov By inhibiting ROCK, which is a key negative regulator of neurite outgrowth, fasudil helps to overcome the inhibitory environment that often follows neuronal damage. alzdiscovery.orgnih.gov
| Model System | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Rat peripheral nerve axotomy | Accelerated functional regeneration. | Inhibition of Rho cascade. | nih.gov |
| SOD1G93A mouse model of ALS | Reduced motor neuron loss and slowed disease progression. | Inhibition of ROCK-PTEN/Akt pathway, leading to increased neuronal survival. | nih.gov |
| N2a cells (in vitro ischemia/reperfusion) | Promoted axonal growth and prolonged cell survival. | Inhibition of ROCK activity, reversing cytoskeletal collapse. | nih.gov |
| Primary mouse hippocampal neurons | Increased neuron survival against Aβ-induced toxicity. | Inhibition of ROCK activity, reducing neuronal apoptosis. | nih.gov |
Regulation of Synaptic Plasticity
The Rho-associated kinase (ROCK) pathway is a significant regulator of synaptic structure and function, and its over-activation can disrupt synaptic plasticity, a key process for learning and memory. frontiersin.orgnih.gov Fasudil, by inhibiting ROCK, can positively influence synaptic health. In a streptozotocin-induced rat model of Alzheimer's disease, fasudil administration reversed learning and memory deficits while protecting synaptic structure and function. nih.gov
Blood-Brain Barrier Integrity Modulation
Fasudil has been shown to protect and enhance the integrity of the blood-brain barrier (BBB), a critical function for maintaining central nervous system homeostasis. nih.govnih.gov Disruption of the BBB is a common feature in various neurological conditions, including stroke and neurodegenerative diseases, leading to vasogenic edema and neuroinflammation. nih.govnih.gov
In vitro studies using primary rat brain cells demonstrated that fasudil directly enhances BBB properties. nih.gov It was shown to increase the expression of the tight junction protein claudin-5, a key component for sealing the barrier between endothelial cells. nih.gov This direct protective effect on endothelial cells is further supported by a pathway mediated via pericytes and astrocytes, highlighting fasudil's comprehensive action on the neurovascular unit. nih.gov In animal models of cerebral ischemia/reperfusion, fasudil hydrochloride improved BBB permeability and reduced brain edema. nih.govresearchgate.net Similarly, in a model of experimental autoimmune encephalomyelitis, fasudil exhibited protective effects on the permeability of both the BBB and the blood-spinal cord barrier. medchemexpress.cn
Alzheimer’s Disease and Tauopathies
Fasudil hydrochloride has emerged as a promising therapeutic candidate for Alzheimer’s disease (AD) and other tauopathies due to its ability to target multiple core pathologies of these conditions. nih.gov Preclinical studies in various AD mouse models have shown that fasudil can reduce the levels of pathogenic amyloid-beta (Aβ) and decrease the formation of Aβ plaques. frontiersin.orgnih.gov In addition to its effects on amyloid pathology, fasudil has been shown to significantly reduce the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles. frontiersin.orgnih.gov These actions at the molecular level translate to functional improvements, with treated animals exhibiting enhanced spatial learning and memory. frontiersin.org
In a tau transgenic mouse model (PS19), fasudil treatment was found to activate metabolic pathways related to mitochondrial function and the blood-brain barrier. frontiersin.org Notably, this study identified a significant negative correlation between the brain levels of fasudil and its metabolite with the levels of phosphorylated tau at residue 396, suggesting a direct or indirect role in modulating tau pathology. frontiersin.org Further research in a streptozotocin-induced rat model of AD revealed that fasudil ameliorated memory deficits by restoring the PI3-kinase/eNOS signaling pathway and controlling neuroinflammation via NF-κB. nih.gov Global gene expression analysis has also shown that fasudil can drive transcriptional profiles in the brains of AD model mice in a direction opposite to that seen in the disease state, further bolstering its repurposing potential. mdpi.com
Impact on Aβ and Tau Deposition
Fasudil hydrochloride has demonstrated significant effects on the pathological hallmarks of Alzheimer's disease, namely the deposition of amyloid-beta (Aβ) and hyperphosphorylated tau protein, in various preclinical models. Research indicates that fasudil can interfere with the production and accumulation of Aβ. alzdiscovery.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with fasudil has been shown to reduce the deposition of Aβ plaques in the hippocampus. researchgate.netresearchgate.net This reduction in Aβ burden is a key therapeutic goal in Alzheimer's disease research. researchgate.net
In addition to its effects on Aβ, fasudil has been observed to decrease the phosphorylation and deposition of tau protein. alzdiscovery.org Studies utilizing APP/PS1 mice revealed that fasudil treatment led to a reduction in phosphorylated tau tangles in the hippocampus. researchgate.net In other rodent models, fasudil has been shown to decrease tau deposition in rTg4510 mice and reduce levels of phosphorylated tau in APP/PS1 mice. researchgate.netnih.gov The mechanism behind this is thought to involve the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which can influence the activity of kinases responsible for tau hyperphosphorylation. alzdiscovery.org Some studies suggest that ROCK inhibitors can decrease the activity of GSK3β and CDK5, kinases implicated in tau pathology. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| APP/PS1 Mice | Reduced Aβ plaque deposition and phosphorylated tau tangles in the hippocampus. | researchgate.net |
| 3xTg-AD Mice | Decreased Aβ levels. | nih.gov |
| rTg4510 Mice | Decreased tau deposition and tau oligomers. | nih.gov |
Cognitive Function Improvement in Animal Models
Consistent with its impact on the pathological markers of Alzheimer's disease, fasudil hydrochloride has been shown to improve cognitive function in several animal models. In APP/PS1 mice, treatment with fasudil resulted in the amelioration of cognitive deficits. researchgate.netnih.gov This improvement in learning and memory is a critical indicator of therapeutic potential. nih.gov
Further studies have corroborated these findings. For instance, in an aged rat model, daily injections of fasudil were associated with dose-dependent improvements in cognition. alzdiscovery.orgalzdiscovery.org Similarly, in a rat model of Alzheimer's disease induced by streptozotocin, fasudil administration averted memory dysfunctions as assessed by the Morris water maze and novel object recognition tests. nih.govresearchgate.net The cognitive enhancement observed in these models is linked to several mechanisms, including the reduction of neuronal apoptosis in the hippocampus, mitigation of oxidative stress, and an increase in the number of synapses. alzdiscovery.orgresearchgate.netalzdiscovery.org By promoting neuronal survival and synaptic plasticity, fasudil appears to restore some of the cognitive functions lost due to the neurodegenerative process. alzdiscovery.org
| Animal Model | Cognitive Assessment | Observed Outcome | Reference |
|---|---|---|---|
| APP/PS1 Mice | Y-maze test | Amelioration of cognitive function. | researchgate.net |
| Aged Rats | Not specified | Dose-dependent improvements in cognition. | alzdiscovery.orgalzdiscovery.org |
| Streptozotocin-induced AD Rats | Morris Water Maze, Novel Object Recognition Test | Averted memory dysfunctions. | nih.govresearchgate.net |
Parkinson’s Disease
Neuroprotective Effects on Dopaminergic Neurons
Fasudil hydrochloride has demonstrated significant neuroprotective effects on dopaminergic neurons, the primary cell type lost in Parkinson's disease, in various preclinical models. frontiersin.org Studies have shown that fasudil can protect these neurons from degeneration. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the application of fasudil resulted in a significant attenuation of dopaminergic cell loss in the substantia nigra. nih.gov This protective effect was observed in both in vitro and in vivo paradigms. nih.gov
The neuroprotective mechanisms of fasudil are multifaceted. It has been shown to suppress inflammatory responses and protect against oxidative stress, both of which are implicated in the etiology of Parkinson's disease. michaeljfox.org Furthermore, research indicates that fasudil can enhance the survival of dopaminergic neurons and preserve dopaminergic terminals in the striatum. frontiersin.orgnih.gov This preservation of the nigrostriatal pathway is crucial for maintaining motor function. The Akt survival pathway has been identified as an important molecular mediator for these neuroprotective effects of ROCK inhibition. nih.gov
Modulation of Alpha-synuclein (B15492655) Aggregation
A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein into Lewy bodies. researchgate.net Fasudil has been shown to modulate this process. researchgate.net Research indicates that fasudil can inhibit the aggregation of alpha-synuclein. researchgate.netnih.gov This effect is thought to be primarily related to the inhibition of ROCK, rather than a direct interaction with the alpha-synuclein protein itself. researchgate.netnih.gov However, some studies using nuclear magnetic resonance spectroscopy have suggested a direct binding of fasudil to tyrosine residues in the C-terminal region of alpha-synuclein. researchgate.netnih.gov
In cellular models, fasudil decreased the number of cells with alpha-synuclein inclusions and the size of these inclusions in both dopaminergic neurons and glial cells. researchgate.netnih.gov In a transgenic mouse model overexpressing a mutant form of human alpha-synuclein (α-SynA53T), long-term treatment with fasudil led to a significant reduction of alpha-synuclein pathology in the midbrain. researchgate.netnih.gov This reduction in aggregation was also associated with improvements in motor and cognitive functions in these mice. researchgate.netnih.gov The mechanisms underlying this anti-aggregative potential include the downregulation of factors that promote alpha-synuclein aggregation, such as oxidative stress and intracellular calcium increase, as well as the promotion of autophagy. researchgate.netnih.gov
| Focus Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Dopaminergic Neuroprotection | MPTP Mouse Model | Attenuated dopaminergic cell loss; preserved striatal fiber density. | nih.gov |
| Alpha-synuclein Aggregation | α-SynA53T Transgenic Mice | Reduced α-Syn pathology in the midbrain; improved motor and cognitive functions. | researchgate.netnih.gov |
| Alpha-synuclein Aggregation | Cell Culture Models | Decreased number and size of α-Syn inclusions in dopaminergic neurons and glial cells. | researchgate.netnih.gov |
Amyotrophic Lateral Sclerosis (ALS)
Motor Neuron Survival and Function
Fasudil hydrochloride has emerged as a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS) due to its demonstrated effects on motor neuron survival and function in preclinical studies. nih.govfrontiersin.org ALS is characterized by the progressive degeneration of motor neurons, leading to muscle weakness and paralysis. nih.gov Research in experimental models of ALS has shown that fasudil can protect motor neurons from cell death. nih.gov
In a mouse model of ALS (SOD1G93A mice), administration of fasudil slowed disease progression, increased survival time, and reduced the loss of motor neurons. nih.gov The active metabolite of fasudil, hydroxyfasudil, was found to prevent motor neuron cell death induced by the mutant SOD1 protein in cell culture. nih.gov The neuroprotective effect of fasudil is linked to the inhibition of the ROCK-PTEN/Akt pathway. nih.gov By suppressing ROCK activity, fasudil helps to maintain the pro-survival Akt signaling pathway. nih.gov
Beyond just survival, fasudil has been shown to improve motor function in ALS animal models. frontiersin.orgalsnewstoday.com Preclinical studies have reported that fasudil treatment can enhance the regeneration of connections between nerves and muscle cells. alsnewstoday.com These findings suggest that fasudil not only helps to keep motor neurons alive but may also aid in restoring their function. nih.gov An investigator-led Phase 2a clinical trial (ROCK-ALS) found that fasudil was safe and preserved motor neurons in adults with early-stage ALS, as suggested by a smaller decline in MUNIX scores compared to a placebo group. alsnewstoday.com
| Model System | Key Findings | Reference |
|---|---|---|
| SOD1G93A Mice | Slowed disease progression, prolonged survival time, and reduced motor neuron loss. | nih.gov |
| Motor Neuron Cell Culture (NSC34 cells) | The active metabolite, hydroxyfasudil, prevented motor neuron cell death. | nih.gov |
| Early-stage ALS Patients (Phase 2a trial) | Preserved motor neurons, as indicated by MUNIX scores. | alsnewstoday.com |
Slowing Disease Progression in Preclinical Models
Fasudil hydrochloride has demonstrated considerable efficacy in slowing the progression of various neurodegenerative diseases in a range of preclinical animal models. mdpi.com Research indicates that fasudil can counteract key pathological mechanisms, offering potential therapeutic benefits for conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). mdpi.commichaeljfox.orgfrontiersin.org
In transgenic mouse models of Alzheimer's disease, fasudil administration has been shown to reverse gene expression patterns associated with the disease, suggesting a neurodegenerative-reversing phenotype. mdpi.com Studies report that fasudil treatment can improve cognitive function, decrease the death of hippocampal neurons, and reduce inflammatory markers such as IL-1β, TNFα, and NFκB in the hippocampus. alzdiscovery.orgalzdiscovery.org Furthermore, fasudil has been observed to reduce the deposition of both Aβ plaques and phosphorylated tau, key hallmarks of AD pathology. nih.govnih.gov It also appears to mitigate oxidative stress and restore cognitive function in various AD animal models. alzdiscovery.orgnih.gov
Fasudil has also shown neuroprotective effects in preclinical models of Parkinson's disease. michaeljfox.orgfrontiersin.org It has been found to protect dopaminergic neurons from degeneration, enhance their regeneration, and increase striatal dopamine (B1211576) levels, leading to improved motor behavior in rodent models. frontiersin.orgresearchgate.netmdsabstracts.org Additionally, fasudil can attenuate the aggregation of alpha-synuclein, a central feature of PD pathology. frontiersin.org The compound has been shown to be neuroprotective against oxidative stress and to suppress inflammatory responses, both of which are implicated in the etiology of PD. michaeljfox.org
In the context of amyotrophic lateral sclerosis (ALS), fasudil has been shown to slow disease progression and prolong survival time in SOD1(G93A) mouse models. nih.govnih.gov This therapeutic effect is associated with a reduction in motor neuron loss. nih.govnih.gov Preclinical studies have demonstrated that fasudil helps motor neurons survive and regrow, leading to improved motor function. alsnewstoday.comalsnewstoday.com
Table 1: Effects of Fasudil in Preclinical Neurodegenerative Disease Models
| Disease Model | Animal Model | Key Findings |
|---|---|---|
| Alzheimer's Disease | 3xTG-AD Mice | Reverses disease-associated global gene expression profiles. mdpi.com |
| Alzheimer's Disease | APP/PS1 Mice | Improves cognition, reduces hippocampal neuron death and inflammatory markers. alzdiscovery.orgalzdiscovery.org Reduces Aβ and p-tau deposition. nih.govnih.gov |
| Alzheimer's Disease | Streptozotocin-induced rat model | Ameliorates memory deficits. nih.gov |
| Parkinson's Disease | Rodent Models | Protects dopaminergic neurons, improves motor behavior, and reduces alpha-synuclein aggregation. frontiersin.orgresearchgate.net |
| Amyotrophic Lateral Sclerosis | SOD1(G93A) Mice | Slows disease progression, increases survival time, and reduces motor neuron loss. nih.govnih.gov |
Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE)
Fasudil has been extensively studied in the context of multiple sclerosis (MS), primarily using the experimental autoimmune encephalomyelitis (EAE) animal model, which mimics many aspects of human MS. tohoku.ac.jpnih.govpromyelo.de Research has demonstrated that fasudil can prevent the development of EAE and alleviate clinical symptoms when administered both before and after disease onset. tohoku.ac.jp It effectively reduces the severity of the disease by preventing leukocyte infiltration into the central nervous system (CNS) and protecting myelin and axons from damage. tohoku.ac.jp
A significant component of fasudil's therapeutic effect in EAE models is its ability to modulate the immune response. tohoku.ac.jpnih.gov Studies have shown that fasudil significantly reduces the proliferation of lymphocytes specific to myelin antigens. tohoku.ac.jp This is accompanied by a downregulation of the pro-inflammatory cytokine Interleukin-17 (IL-17) and a marked decrease in the ratio of Interferon-gamma (IFN-γ) to Interleukin-4 (IL-4), indicating a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. tohoku.ac.jp
Furthermore, fasudil influences the behavior of macrophages and microglia. nih.gov It has been shown to promote the conversion of these cells from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov Fasudil-modified immune cells, when administered nasally, can elevate the percentage of CD4+ T cells that express the anti-inflammatory cytokine IL-10, while decreasing the percentages of those expressing the pro-inflammatory cytokines IL-17 and IFN-γ. nih.gov Immunohistochemical analysis of the CNS in fasudil-treated EAE mice reveals a significant decrease in inflammatory cell infiltration. tohoku.ac.jp
Table 2: Immunomodulatory Effects of Fasudil in EAE Models
| Immune Cell/Cytokine | Effect of Fasudil |
|---|---|
| Myelin-specific Lymphocytes | Reduced proliferation. tohoku.ac.jp |
| IL-17 | Downregulated. tohoku.ac.jp |
| IFN-γ/IL-4 Ratio | Markedly decreased. tohoku.ac.jp |
| Macrophages/Microglia | Promotes conversion from pro-inflammatory to anti-inflammatory phenotype. nih.gov |
| CD4+ IL-10+ T cells | Percentage elevated. nih.gov |
| CD4+ IL-17+ T cells | Percentage decreased. nih.gov |
| CD4+ IFN-γ+ T cells | Percentage decreased. nih.gov |
| CNS Inflammatory Infiltration | Markedly decreased. tohoku.ac.jp |
Beyond its immunomodulatory effects, fasudil has demonstrated a capacity to promote myelin repair. In the cuprizone-induced model of demyelination, which is used to study myelin loss and repair independent of a primary autoimmune attack, fasudil treatment has shown significant benefits. nih.govnih.govfrontiersin.org
In this model, fasudil administration improved behavioral abnormalities associated with demyelination. nih.govnih.gov Histological analysis revealed that fasudil promotes the protection and regeneration of oligodendrocytes, the myelin-producing cells in the CNS. nih.gov This is achieved, in part, by inhibiting microglia-mediated neuroinflammation and by promoting the production of astrocyte-derived nerve growth factor (NGF) and ciliary neurotrophic factor (CNTF). nih.gov These factors are known to support the differentiation and maturation of oligodendrocytes. nih.gov Studies in EAE models also confirm that fasudil treatment leads to attenuated demyelination in the spinal cord. tohoku.ac.jpnih.gov
Glaucoma and Optic Neuropathy
Fasudil and other Rho-kinase (ROCK) inhibitors are being investigated for their therapeutic potential in glaucoma and other optic neuropathies. nih.govnih.gove-century.us Their mechanisms of action in the eye are twofold: improving the outflow of aqueous humor to lower intraocular pressure (IOP) and providing direct neuroprotection to the retinal ganglion cells (RGCs) that form the optic nerve. nih.gove-century.us
The conventional outflow pathway for aqueous humor involves its passage through the trabecular meshwork (TM). openophthalmologyjournal.com In glaucoma, resistance within the TM is increased, leading to elevated IOP. frontiersin.org ROCK inhibitors like fasudil target the cytoskeleton of the TM cells. e-century.us
In studies using bovine eyes, fasudil was shown to induce changes in the cytoskeleton of cultured TM cells, including the depolymerization of F-actin and a reduction of vinculin. e-century.us This leads to morphological changes in the TM cells, causing them to become longer and thinner, which is thought to reduce outflow resistance. e-century.us Perfusion studies in bovine eyes demonstrated that fasudil significantly increased the aqueous humor outflow facility. e-century.us This hydrodynamic change was associated with a more uniform and extensive outflow pattern, as indicated by a significantly larger percent effective filtration length (PEFL) in fasudil-perfused eyes compared to controls. e-century.us By relaxing the TM, fasudil can increase the outflow of aqueous humor, a key mechanism for lowering IOP in glaucoma. e-century.us
In addition to its effects on aqueous humor dynamics, fasudil exerts direct neuroprotective effects on retinal ganglion cells (RGCs), which are progressively lost in glaucoma and optic neuropathy. nih.govnih.gov In a rabbit model of traumatic optic neuropathy, fasudil treatment inhibited the apoptosis (programmed cell death) of RGCs and ameliorated damage to the optic nerve. nih.gov This neuroprotective action was associated with the downregulation of Rho-associated genes, including RhoA, ROCK1, and ROCK2. nih.gov
Similarly, in rat models of optic nerve crush, fasudil has been shown to protect RGCs from injury-induced death. researchgate.net Other ROCK inhibitors have also demonstrated neuroprotective properties in various models of optic nerve injury, suggesting this is a class effect. nih.govarvojournals.orgarvojournals.org Fasudil's ability to protect RGCs and promote the repair and regeneration of their axons provides a therapeutic rationale beyond IOP reduction for its use in optic neuropathies. nih.gov
Peripheral Nerve Injury
Fasudil hydrochloride, a Rho-associated kinase (ROCK) inhibitor, has demonstrated potential in promoting recovery following peripheral nerve injury. nih.gov The activation of the Rho family of small GTPases, particularly RhoA, is implicated in the inhibition of neurite outgrowth after nerve damage. nih.govnih.gov By inhibiting ROCK, a key effector of RhoA, fasudil hydrochloride is thought to counteract these inhibitory signals, thereby fostering an environment conducive to regeneration. nih.gov
Preclinical studies have shown that fasudil hydrochloride can accelerate functional regeneration after peripheral nerve axotomy. nih.gov In a rat model of peroneal nerve interpositional graft, administration of fasudil resulted in a quicker functional recovery compared to control groups. nih.gov This functional improvement is supported by electrophysiological and histomorphological assessments. nih.gov Research in rat models of sciatic nerve transection has further indicated that fasudil can augment axon regeneration. nih.gov In vitro studies using dorsal root ganglion (DRG) and spinal motor neurons (SMNs) have shown that fasudil significantly promotes axon growth. nih.gov
The mechanisms underlying these regenerative effects appear to involve the activation of the PI3K/AKT signaling pathway. nih.gov Inhibition of ROCK by fasudil has been shown to lead to the activation of this pathway, which is involved in augmenting axon outgrowth after injury. nih.gov When the PI3K/AKT pathway was blocked, the beneficial effects of fasudil on axon growth were abolished. nih.gov Furthermore, fasudil has been observed to increase the thickness of myelination around axons in vivo. nih.gov
Table 1: Effects of Fasudil Hydrochloride on Peripheral Nerve Injury in Animal Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Peroneal Nerve Interpositional Graft | Accelerated functional regeneration. | nih.gov |
| Rat Sciatic Nerve Transection | Augmented axon regeneration, increased myelination thickness. | nih.gov |
| In Vitro DRG and SMNs | Promoted axon growth. | nih.gov |
Cardiovascular Diseases
Pulmonary Hypertension (PH)
Fasudil hydrochloride has been investigated for its therapeutic potential in pulmonary hypertension (PH), a condition characterized by elevated pulmonary artery pressure and vascular resistance. tohoku.ac.jp The Rho-kinase pathway is believed to play a significant role in the pathogenesis of PH. nih.gov
Fasudil, as a Rho-kinase inhibitor, induces vasodilation in pulmonary arteries. nih.govopenrespiratorymedicinejournal.com The mechanism involves the inhibition of Rho-kinase, which leads to the relaxation of vascular smooth muscle cells. nih.govpatsnap.com This action counteracts the sustained pulmonary vasoconstriction that contributes to increased pulmonary vascular resistance in PH. nih.gov Studies have demonstrated that both intravenous and inhaled fasudil can effectively reduce mean pulmonary arterial pressure (PAP). tohoku.ac.jpnih.gov In patients with severe PH, intravenous administration of fasudil has been shown to significantly reduce pulmonary vascular resistance (PVR). nih.gov Inhalation of fasudil has also been found to be as effective as nitric oxide (NO) in reducing mean PAP in patients with pulmonary arterial hypertension (PAH). tohoku.ac.jp
The vasodilatory effects of fasudil translate into improved hemodynamics in patients with PH. nih.gov Intravenous administration of fasudil has been shown to decrease mean PAP and PVR, while also increasing the cardiac index in some patients. nih.govopenrespiratorymedicinejournal.com Mid-term oral treatment with an extended-release formulation of fasudil has also shown a tendency to improve pulmonary hemodynamics in PAH patients. nih.gov Specifically, the prevalence of an improved cardiac index from baseline was significantly higher in the group receiving the fasudil formulation compared to placebo. nih.gov Furthermore, fasudil has been reported to improve the 6-minute walking distance (6MWD) and arterial partial pressure of oxygen (PaO2) in patients with certain types of PH. tandfonline.com
Table 2: Hemodynamic Effects of Intravenous Fasudil in Patients with Severe Pulmonary Hypertension
| Hemodynamic Parameter | Effect | Reference |
|---|---|---|
| Mean Pulmonary Artery Pressure (PAP) | Decreased | tohoku.ac.jpnih.gov |
| Pulmonary Vascular Resistance (PVR) | Significantly Reduced | nih.gov |
| Cardiac Index | Increased | nih.govopenrespiratorymedicinejournal.com |
Myocardial Ischemia/Reperfusion Injury
Fasudil hydrochloride has shown cardioprotective effects in the context of myocardial ischemia/reperfusion (I/R) injury. nih.govfrontiersin.org This type of injury occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage. nih.gov
The cardioprotective effects of fasudil are attributed to several mechanisms. A key mechanism is the inhibition of apoptosis (programmed cell death) of ischemic cardiomyocytes. nih.goveuropeanreview.org In animal models, fasudil post-conditioning has been shown to significantly reduce the myocardial infarct size and the apoptotic index. nih.gov This anti-apoptotic effect is associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic proteins Bax and caspase-3. nih.gov
Furthermore, the cardioprotective mechanism of fasudil in I/R injury is linked to the activation of the PI3K-Akt signaling pathway. nih.gov Studies have demonstrated that the expression of phosphorylated Akt (P-Akt) is significantly higher in the fasudil-treated group compared to the I/R group. nih.gov When a PI3K inhibitor was administered, the protective effects of fasudil, including the reduction in myocardial infarct size and apoptosis, were diminished. nih.gov Other proposed mechanisms for fasudil's cardioprotective action include improvement in coronary vasodilation, inhibition of oxidative stress, and relieving inflammation. frontiersin.orgnih.gov
Table 3: Cardioprotective Effects of Fasudil Hydrochloride in Myocardial I/R Injury Models
| Parameter | Effect of Fasudil | Reference |
|---|---|---|
| Myocardial Infarct Size | Reduced | nih.govfrontiersin.orgnih.gov |
| Cardiomyocyte Apoptosis | Decreased | nih.goveuropeanreview.orgcellmolbiol.org |
| Bcl-2 Expression | Increased | nih.gov |
| Bax Expression | Reduced | nih.gov |
| Caspase-3 Expression | Reduced | nih.gov |
| Phosphorylated Akt (P-Akt) Expression | Increased | nih.gov |
Carotid Artery Disease
Fasudil hydrochloride has been investigated for its potential therapeutic role in vascular remodeling associated with carotid artery disease. Preclinical studies indicate that as a Rho-associated kinase (ROCK) inhibitor, fasudil can attenuate the pathological changes that occur in blood vessels in response to hemodynamic alterations. In a mouse model involving partial ligation of the carotid artery to induce low blood flow, the administration of fasudil was shown to mitigate vascular remodeling. scienceopen.com
Research in this model demonstrated that the expression of ROCK1 and the phosphorylation of its downstream effector, myosin light chain (MLC), were increased in the carotid arteries following the reduction in blood flow. scienceopen.com Treatment with fasudil led to a significant reduction in both intima-media thickness and neointima formation compared to untreated controls. scienceopen.com Further analysis through immunohistochemistry revealed that fasudil treatment decreased the proliferation of vascular smooth muscle cells within the vessel wall. scienceopen.com Additionally, fasudil was found to alleviate the infiltration of inflammatory cells (CD45+ leukocytes) into the vascular wall, a key process in the development of vascular lesions. scienceopen.com These findings suggest that the inhibition of the ROCK signaling pathway by fasudil can effectively attenuate flow-induced vascular remodeling, highlighting its potential in managing conditions like carotid artery stenosis. scienceopen.com
Table 1: Effects of Fasudil in a Preclinical Model of Carotid Artery Disease
| Parameter | Observation in Untreated Model | Effect of Fasudil Treatment | Reference |
|---|---|---|---|
| Intima-Media Thickness | Increased | Significantly smaller thickness | scienceopen.com |
| Neointima Formation | Present | Reduced formation | scienceopen.com |
| VSMC Proliferation | Increased | Reduced proliferation | scienceopen.com |
| Inflammatory Cell Infiltration | Increased (CD45+ cells) | Fewer infiltrated cells | scienceopen.com |
| ROCK1 Expression | Increased | - | scienceopen.com |
Fibrotic Disorders
Myocardial Fibrosis
Fasudil hydrochloride has demonstrated significant anti-fibrotic effects in various preclinical models of myocardial fibrosis. This condition, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, leads to cardiac stiffness and dysfunction. Fasudil, by inhibiting the ROCK pathway, interferes with key cellular processes driving fibrosis.
In a hypertensive rat model (DOCA/salt-treated), fasudil attenuated both interstitial and perivascular myocardial fibrosis. nih.gov This effect was linked to the suppression of monocyte/macrophage infiltration into the heart tissue, suggesting an anti-inflammatory mechanism contributing to its anti-fibrotic action. nih.gov In the same model, fasudil reduced the cardiac mRNA expression of procollagen (B1174764) I and III, key components of fibrotic tissue. nih.gov
In the context of diabetes-associated cardiac fibrosis, fasudil has also shown protective effects. In diabetic rat models, fasudil was found to attenuate myocardial fibrosis by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. In vitro studies using rat cardiac fibroblasts cultured in high-glucose conditions further elucidated the mechanism. Fasudil was shown to suppress the high glucose-induced proliferation of these cells and inhibit their synthesis of collagen. nih.govexlibrisgroup.com This action was associated with the downregulation of the JNK and TGF-β/Smad pathways. nih.gov
Table 2: Preclinical Findings of Fasudil in Myocardial Fibrosis
| Model | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| DOCA/Salt Hypertensive Rats | Attenuated interstitial and perivascular fibrosis. | Suppressed monocyte/macrophage infiltration; Reduced procollagen I & III mRNA. | nih.gov |
| Diabetic Rats (Streptozotocin-induced) | Attenuated myocardial fibrosis. | Inhibition of the TGF-β1/Smad signaling pathway. |
Renal Fibrosis and Diabetic Nephropathy
Preclinical research has established the therapeutic potential of fasudil in mitigating renal fibrosis, a common final pathway for various chronic kidney diseases, including diabetic nephropathy. The underlying mechanism involves the inhibition of the Rho/ROCK pathway, which is implicated in the pathogenesis of kidney fibrosis.
In streptozotocin-induced diabetic rats, a model for diabetic nephropathy, fasudil treatment prevented increases in urinary albumin excretion. nih.gov This functional improvement was associated with the suppression of upregulated renal cortical expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF). nih.gov
The unilateral ureteral obstruction (UUO) model is widely used to study renal interstitial fibrosis independent of systemic factors. In UUO mice, fasudil administration markedly reduced the development of tubulointerstitial fibrosis. nih.gov This was evidenced by a significant suppression of α-smooth muscle actin (α-SMA) expression, a marker for the transformation of renal cells into matrix-producing myofibroblasts. nih.gov Fasudil treatment also attenuated the infiltration of macrophages into the interstitium. nih.gov Furthermore, in this model, fasudil was shown to suppress the activation of the TGF-β-Smad signaling pathway. nih.gov
Table 3: Effects of Fasudil in Preclinical Models of Renal Fibrosis and Diabetic Nephropathy
| Model | Key Effects of Fasudil | Molecular/Cellular Changes | Reference |
|---|---|---|---|
| Streptozotocin-Induced Diabetic Rats | Abolished the increase in urinary albumin excretion. | Abolished upregulation of TGF-β and CTGF mRNA in the renal cortex. | nih.gov |
Pulmonary Fibrosis
Fasudil has been extensively studied in preclinical models of pulmonary fibrosis, where it demonstrates potent anti-fibrotic effects through multiple mechanisms. These studies, often utilizing bleomycin- or hyperoxia-induced lung injury models, show that fasudil can interfere with both the inflammatory and fibrotic phases of the disease. nih.govnih.gov
A critical early event in the pathogenesis of pulmonary fibrosis is an inflammatory response characterized by the infiltration of immune cells into the lung tissue. Preclinical studies have shown that fasudil can effectively dampen this process. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of fasudil significantly attenuated the number of infiltrated inflammatory cells, predominantly neutrophils and macrophages, in the bronchoalveolar lavage fluid (BALF). nih.govnih.govmdpi.com This inhibition of inflammatory cell recruitment is considered a key aspect of fasudil's beneficial effect, as these cells release a variety of mediators that can promote fibroblast proliferation and subsequent matrix deposition. mdpi.com
Fasudil directly targets the core fibrotic process by reducing the expression and production of key pro-fibrotic mediators. In both bleomycin- and hyperoxia-induced models of pulmonary fibrosis, fasudil treatment has been shown to significantly decrease the levels of several critical fibrogenic cytokines and proteins. nih.govnih.govnih.gov
Transforming Growth Factor-β1 (TGF-β1): Fasudil reduces both the mRNA and protein expression of TGF-β1, a master regulator of fibrosis that stimulates fibroblast differentiation and extracellular matrix synthesis. nih.govnih.govnih.gove-century.us
Connective Tissue Growth Factor (CTGF): The expression of CTGF, a downstream mediator of TGF-β1 that also potently drives fibrogenesis, is markedly reduced by fasudil treatment. nih.govnih.govnih.gove-century.us
Alpha-Smooth Muscle Actin (α-SMA): Fasudil attenuates the expression of α-SMA, a marker of myofibroblast differentiation. nih.govnih.govnih.gov Myofibroblasts are the primary cells responsible for excessive collagen deposition in fibrotic lungs.
Plasminogen Activator Inhibitor-1 (PAI-1): The production of PAI-1, which promotes fibrosis by inhibiting the breakdown of the extracellular matrix, is also reduced by fasudil. nih.govnih.gov
These findings collectively indicate that fasudil exerts a comprehensive anti-fibrotic effect by inhibiting inflammatory cell infiltration and suppressing the key molecular drivers of the fibrotic cascade. mdpi.com
Table 4: Effects of Fasudil on Inflammatory and Pro-fibrotic Markers in Preclinical Pulmonary Fibrosis Models
| Model | Effect on Inflammatory Cells | Effect on Pro-fibrotic Mediators | Reference |
|---|---|---|---|
| Bleomycin-Induced Fibrosis (Mice) | Attenuated infiltration of total cells, neutrophils, and macrophages in BALF. | Reduced mRNA and protein expression of TGF-β1, CTGF, α-SMA, and PAI-1. | nih.govnih.govmdpi.com |
Liver Fibrosis
Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor, has demonstrated significant therapeutic potential in preclinical models of liver fibrosis. nih.gov This condition, characterized by the excessive accumulation of extracellular matrix proteins, leads to scar tissue formation in the liver, often in response to chronic injury. wjgnet.com Research indicates that fasudil may prevent and treat liver fibrosis through multiple mechanisms, primarily by modulating the activity of key cell types involved in the fibrotic process. nih.govbohrium.com In a mouse model of liver fibrosis induced by thioacetamide (B46855) (TAA), fasudil treatment was shown to protect against liver injury, decrease the deposition of type I collagen, and reduce the expression of markers associated with fibrosis. wjgnet.combohrium.com
Activation of Natural Killer Cells
Natural killer (NK) cells are crucial components of the innate immune system that play a protective role against liver fibrosis by eliminating activated hepatic stellate cells (HSCs). nih.govwjgnet.com Preclinical studies have revealed that fasudil robustly promotes the activation of NK cells. nih.gov In mice with TAA-induced fibrosis, fasudil treatment led to an increase in NK cell activation and cytotoxicity. wjgnet.com In vitro experiments further demonstrated that fasudil can directly promote NK cell activation through the extracellular signal-related kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways. wjgnet.com This activation enhances the ability of NK cells to clear the senescent HSCs that drive the fibrotic response. wjgnet.com
Table 1: Effect of Fasudil on Natural Killer (NK) Cell Activation
| Model System | Key Findings | Reference |
|---|---|---|
| TAA-induced fibrotic mice | Fasudil treatment increased NK cell activation and cytotoxicity. | wjgnet.com |
| Murine NK cells (in vitro) | Fasudil promoted NK cell activation via ERK and NF-κB signaling pathways. | wjgnet.com |
Inhibition of Hepatic Stellate Cell Proliferation
The activation and proliferation of hepatic stellate cells (HSCs) are central events in the pathogenesis of liver fibrosis. nih.gov Upon liver injury, quiescent HSCs transform into myofibroblast-like cells that produce excessive amounts of extracellular matrix proteins, such as collagen. wjgnet.com Fasudil has been shown to directly counteract this process. wjgnet.comresearchgate.net Studies using the human stellate cell line LX2 observed that fasudil directly induces apoptosis (programmed cell death) and inhibits the proliferation of these cells. nih.govwjgnet.com The inhibitory mechanism involves the downregulation of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. wjgnet.comnih.gov By blocking HSC activation and proliferation, fasudil effectively curtails the primary source of scar tissue in the liver. wjgnet.comresearchgate.net
Table 2: Effect of Fasudil on Hepatic Stellate Cells (HSCs)
| Cell Line / Model | Key Findings | Reference |
|---|---|---|
| Human LX2 cells | Fasudil directly induced apoptosis and inhibited proliferation. | nih.govwjgnet.com |
| Human LX2 cells | Fasudil treatment decreased levels of α-SMA and TGF-β1. | wjgnet.comresearchgate.netnih.gov |
Oncological Research
Fasudil's role as a ROCK inhibitor has prompted investigations into its potential as an anticancer agent, as the Rho/ROCK signaling pathway is a key regulator of cell motility, invasion, and metastasis. nih.gov Preclinical evidence suggests that by interrupting this pathway, fasudil can impede critical events in cancer progression. aacrjournals.org
Cancer Metastasis
The ability of cancer cells to metastasize is a primary cause of cancer-related mortality. nih.gov This process requires cells to migrate and invade surrounding tissues. aacrjournals.org Fasudil has shown efficacy in reducing cancer dissemination and metastasis in several animal models. aacrjournals.org In an experimental lung metastasis model using human fibrosarcoma cells (HT1080), fasudil treatment significantly reduced the number of tumor nodules in the lungs of nude mice. aacrjournals.org Similarly, in a peritoneal dissemination model with rat hepatoma cells (MM1), fasudil reduced tumor burden and the production of ascites, a fluid buildup in the abdomen. nih.gov These findings highlight the potential of ROCK inhibition as a therapeutic strategy to prevent cancer metastasis. nih.govaacrjournals.org
Tumor Progression and Invasion
Fasudil and its active metabolite, hydroxyfasudil, have been shown to inhibit tumor cell migration and anchorage-independent growth in vitro. nih.gov The compound alters the morphology of tumor cells, which is linked to the ROCK pathway's role in actomyosin (B1167339) contraction. aacrjournals.org In an orthotopic breast cancer model using MDA-MB-231 cells, fasudil treatment resulted in a threefold increase in tumor-free mice compared to the control group, indicating that it prevents the early establishment of tumors. nih.govaacrjournals.org Research on human prostate cancer cells (PC3 and DU145) also demonstrated that fasudil can significantly inhibit proliferation, migration, and invasion while promoting apoptosis. researchgate.net Furthermore, in small-cell lung cancer (SCLC) models, fasudil inhibited tumor growth and promoted tumor apoptosis in vivo. nih.gov
Table 3: Preclinical Effects of Fasudil in Oncological Models
| Cancer Model | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Peritoneal Dissemination | MM1 (rat hepatoma) | Reduced tumor burden and ascites production by >50%. | nih.gov |
| Lung Metastasis | HT1080 (human fibrosarcoma) | Decreased lung nodules by approximately 40%. | nih.gov |
| Orthotopic Breast Cancer | MDA-MB-231 (human) | 3-fold more tumor-free mice in the fasudil-treated group. | nih.gov |
| Prostate Cancer | PC3 and DU145 (human) | Inhibited proliferation, migration, and invasion; promoted apoptosis. | researchgate.net |
Inflammation and Immune Modulation (General)
Beyond its specific applications in fibrosis and oncology, fasudil exhibits broad anti-inflammatory and immunomodulatory effects. The ROCK signaling pathway is implicated in various inflammatory processes, including the regulation of inflammatory cell migration and cytokine production. drugbank.commdpi.com Preclinical studies have demonstrated that fasudil can ameliorate disease in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting inflammation and demyelination in the central nervous system. nih.gov In this context, fasudil was found to inhibit Th1 and Th17 cytokine release while promoting a shift from pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. nih.gov In models of liver injury and fibrosis, fasudil treatment leads to a significant reduction of pro-inflammatory mediators like TNF-α and IL-6. europeanreview.org It has also shown a hepatoprotective effect against methotrexate-induced toxicity by inhibiting inflammatory mediators such as IL-1β and NF-κB. mdpi.com This modulation of the immune response is achieved, in part, by regulating the NF-κB signaling pathway, a central regulator of inflammation. europeanreview.org
Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Fasudil hydrochloride has demonstrated significant effects in reducing the expression of key pro-inflammatory cytokines, which are central mediators in the inflammatory cascade of various diseases. Research indicates that Fasudil can suppress the generation of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In preclinical models of rheumatoid arthritis, Fasudil inhibited the expression of these cytokines in fibroblast-like synoviocytes and human endothelial cells. nih.gov Studies on drug-induced hepatotoxicity also revealed that Fasudil administration significantly attenuated the upregulation of inflammatory mediators like IL-1β. mdpi.com In models of lung injury, Fasudil treatment was associated with decreased levels of TNF-α, IL-1β, and IL-6. researchgate.net Furthermore, in studies involving lipopolysaccharide (LPS)-induced inflammation in rat pulmonary microvascular endothelial cells, Fasudil pretreatment led to a significant decrease in the expression of IL-6. nih.govresearchgate.net This anti-inflammatory action is also observed in hypercholesterolemic rats, where Fasudil lowered serum levels of inflammatory markers including IL-6. nih.gov
Table 1: Effect of Fasudil Hydrochloride on Pro-inflammatory Cytokines
| Cytokine | Model/Context | Observed Effect | Source(s) |
|---|---|---|---|
| IL-1β | Macrophage studies | Reduction in generation | nih.gov |
| Methotrexate-induced hepatotoxicity | Attenuation of upregulation | mdpi.com | |
| Rheumatoid Arthritis FLS | Inhibition of expression | nih.gov | |
| IL-6 | Macrophage studies | Reduction in generation | nih.gov |
| Hypercholesterolemic rats | Lowered serum levels | nih.gov | |
| LPS-induced endothelial cells | Decreased expression | nih.govresearchgate.net | |
| Rheumatoid Arthritis FLS | Inhibition of expression | nih.gov |
| TNF-α | Macrophage studies | Reduction in generation | nih.gov |
Increase in Anti-inflammatory Mediators (e.g., IL-10)
Concurrent with its suppression of pro-inflammatory cytokines, Fasudil promotes an anti-inflammatory environment by increasing the levels of key anti-inflammatory mediators. A notable example is Interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties. In studies on experimental autoimmune encephalomyelitis, Fasudil-modified macrophages were shown to increase the expression of IL-10 on both CD4+ T cells and F4/80+ macrophages. nih.gov Further research demonstrated that Fasudil-treated microglia could inhibit the production of pro-inflammatory IL-17 by T cells while inducing them to produce IL-10. nih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile highlights a crucial mechanism of Fasudil's therapeutic potential.
Modulation of Toll-like Receptor 4 (TLR4) and NF-κB
Fasudil exerts its anti-inflammatory effects by modulating key signaling pathways, including the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways. The TLR4/NF-κB pathway is critical for initiating inflammatory responses. oncotarget.com Research has shown that Fasudil can inhibit the activation of microglia and astrocytes by downregulating the TLR4/MyD88/NF-κB pathway. nih.gov In macrophages, Fasudil has been linked to decreased expression of toll-like receptors and NF-κB. nih.gov Furthermore, Fasudil has been found to suppress the activation of NF-κB in the thoracic aorta of hypercholesterolemic rats. nih.gov In the context of rheumatoid arthritis, Fasudil was shown to inhibit IL-1β-induced activation of NF-κB and subsequent DNA binding of NF-κB, suggesting it targets a novel NF-κB kinase. nih.gov This inhibition of NF-κB signaling is a potential therapeutic strategy for inflammatory conditions. nih.gov
Impact on Immune Cells (e.g., T cells, B cells, macrophages)
Fasudil has a significant modulatory impact on various immune cells. Its effect on macrophages is particularly well-documented, promoting a switch from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This conversion is characterized by reduced expression of M1 markers and increased expression of M2 markers. nih.gov Fasudil also reduces the infiltration of inflammatory cells, such as macrophages and neutrophils, in models of lung injury. mdpi.com
Regarding T cells, Fasudil indirectly regulates their responses. Fasudil-modified macrophages and microglia can regulate peripheral T cells by decreasing the percentage of pro-inflammatory Th17 cells and increasing the percentage of T cells that produce IL-10. nih.govnih.gov This demonstrates an indirect pathway through which Fasudil modulates adaptive immunity. nih.gov In addition, Fasudil has been shown to activate Natural Killer (NK) cells, augmenting their cytotoxic activity against hepatic stellate cells, which are key drivers of liver fibrosis. wjgnet.com
Table 2: Summary of Fasudil Hydrochloride's Impact on Immune Cells
| Immune Cell | Key Findings | Source(s) |
|---|---|---|
| Macrophages | Promotes polarization from pro-inflammatory M1 to anti-inflammatory M2 type. | nih.gov |
| Reduces infiltration in inflamed tissues. | mdpi.com | |
| Decreases expression of TLRs and NF-κB. | nih.gov | |
| T Cells | Indirectly regulated via antigen-presenting cells (macrophages/microglia). | nih.gov |
| Decreases pro-inflammatory Th17 cells. | nih.gov | |
| Increases IL-10 producing T cells. | nih.govnih.gov | |
| Neutrophils | Reduces infiltration in inflamed tissues. | mdpi.com |
| Natural Killer (NK) Cells | Increases activation and cytotoxicity. | wjgnet.com |
Diabetic Complications
Improved Cardiac Function and Metabolic Regulation in Diabetic Patients
Fasudil hydrochloride has shown promise in addressing cardiovascular complications associated with diabetes. In a randomized controlled trial involving diabetic patients with coronary heart disease who underwent percutaneous coronary intervention (PCI), adjunct therapy with Fasudil resulted in significant improvements in cardiac function over a three-month period. nih.govnih.gov Fasudil effectively targets endothelial dysfunction and atherosclerosis, which contributes to better cardiac performance and metabolic regulation. nih.govnih.govresearchgate.net Preclinical studies in animal models of metabolic syndrome also support these findings, showing that Fasudil has cardioprotective effects and improves glycemic indices. ekb.eg Research in models of diabetic cardiomyopathy suggests Fasudil can exert anti-apoptotic effects, further protecting cardiac cells. researchgate.net
Blood Sugar Control
Beyond its cardiovascular benefits, Fasudil has been shown to aid in blood sugar control. In the aforementioned clinical trial, patients with diabetes treated with Fasudil showed superior performance in managing their blood sugar, with significant reductions in fasting plasma glucose (FPG), 2-hour postprandial glucose (2hPG), and hemoglobin A1c (HbA1c) levels compared to a control group. nih.gov This suggests a role for Fasudil in enhancing insulin (B600854) sensitivity and improving glucose metabolism. nih.gov Long-term studies in insulin-resistant diabetic rats corroborate these findings, where high-dose Fasudil completely suppressed the development of diabetes and improved metabolic abnormalities. bioscientifica.com
Table 3: Blood Sugar Control in Diabetic Patients Post-PCI with Fasudil Treatment
| Parameter | Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |
|---|---|---|---|
| Fasting Plasma Glucose (mmol/L) | Experimental (Fasudil) | 7.91 ± 1.12 | 6.03 ± 1.05 |
| Control | 7.95 ± 1.15 | 7.14 ± 1.13 | |
| 2-hour Postprandial Glucose (mmol/L) | Experimental (Fasudil) | 12.23 ± 1.34 | 8.16 ± 1.17 |
| Control | 12.28 ± 1.37 | 11.21 ± 1.25 | |
| HbA1c (%) | Experimental (Fasudil) | 7.13 ± 1.02 | 6.03 ± 1.01 |
| Control | 7.16 ± 1.05 | 6.89 ± 1.03 |
Data derived from a randomized controlled trial. nih.gov
Pharmacological and Toxicological Research
Pharmacodynamics
The pharmacological effects of fasudil (B1672074) hydrochloride have been characterized in various preclinical models, demonstrating clear dose-response relationships across a range of therapeutic areas. Studies in animal models of neurodegenerative diseases, cardiovascular conditions, and pulmonary hypertension have established that the magnitude of the biological response is dependent on the administered dose.
In a swine model of pulmonary hypertension, intravenous administration of fasudil produced a dose-dependent reduction in both aortic and pulmonary artery pressure. openrespiratorymedicinejournal.com A low dose of 0.1 mg/kg resulted in a minimal 5% decrease in pulmonary artery pressure, while a 1.0 mg/kg dose led to a more substantial 17% decrease. openrespiratorymedicinejournal.com In rodent models of amyotrophic lateral sclerosis (ALS), fasudil administered in drinking water at doses of 30 and 100 mg/kg slowed disease progression and reduced motor neuron loss. nih.gov Similarly, in a transgenic mouse model of Alzheimer's disease, daily intraperitoneal injections of fasudil at 30 and 100 mg/kg resulted in a dose-dependent increase in the concentration of fasudil and its metabolite in the brain. nih.govfrontiersin.org This was associated with a significant negative correlation between brain drug levels and the phosphorylation of tau protein, a key pathological marker. nih.govfrontiersin.org Further studies in aged rats noted dose-dependent improvements in cognitive function following daily injections of fasudil. alzdiscovery.org A meta-analysis of preclinical studies on myocardial ischemia/reperfusion injury also highlighted the use of a wide spectrum of effective fasudil doses, ranging from microgram to milligram per kilogram quantities, depending on the model and route of administration. frontiersin.org
| Dose (mg/kg) | Effect on Aortic (Ao) Pressure | Effect on Pulmonary Artery (PA) Pressure |
|---|---|---|
| 0.1 | No significant decrease | 5% decrease |
| 0.3 | 3% decrease | 9% decrease |
| 1.0 | 10% decrease | 17% decrease |
Fasudil hydrochloride and its principal active metabolite, hydroxyfasudil (B1673953), exert their effects primarily through the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). frontiersin.org Target engagement has been demonstrated in preclinical models by measuring the activity of downstream components of the ROCK signaling pathway. In motor neuron cells, hydroxyfasudil suppressed the increase in ROCK activity and the phosphorylation of its downstream target, phosphatase and tensin homolog (PTEN). nih.gov This inhibition of the ROCK/PTEN pathway led to an increase in the phosphorylation of Akt, a key protein in cell survival pathways. nih.govnih.gov
The modulation of these signaling pathways serves as a direct biomarker of fasudil's activity. In a transgenic mouse model of Alzheimer's disease, brain levels of phosphorylated Tau (pTau-396) were found to be negatively correlated with brain concentrations of both fasudil and hydroxyfasudil, suggesting that pTau levels could serve as a pharmacodynamic biomarker. nih.govfrontiersin.org Furthermore, proteomic analysis of brain tissue from these mice revealed that fasudil treatment significantly altered the expression of proteins involved in mitochondrial function, such as Ndufab1, Sdhb, and Uqcrc2. frontiersin.org In clinical studies for neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), biomarkers such as neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), and Tau have been evaluated in serum to assess the biological effects of fasudil treatment. du.edu
Pharmacokinetics
The absorption and bioavailability of fasudil are highly dependent on the route of administration. Following intravenous (IV) administration, fasudil is rapidly metabolized, resulting in a short half-life. nih.gov When administered orally, fasudil undergoes a significant first-pass metabolism, which leads to very low plasma concentrations of the parent drug. nih.govresearchgate.netresearchgate.net
Research has focused extensively on the systemic availability of its main active metabolite, hydroxyfasudil. A phase I clinical trial in healthy participants directly compared oral and IV administration of the licensed fasudil formulation. nih.govresearchgate.net The results showed that while plasma concentrations of fasudil itself were very low after oral intake, its active metabolite hydroxyfasudil was well-absorbed. researchgate.net The absolute bioavailability of hydroxyfasudil following oral administration was determined to be approximately 69% relative to intravenous treatment. nih.govresearchgate.net Studies using remote-controlled capsules to release fasudil in different segments of the human gastrointestinal tract found that the systemic availability of hydroxyfasudil was similar whether the drug was released in the distal ileum or the ascending colon, indicating that absorption is not limited to a specific intestinal region. researchgate.net
In preclinical studies, the oral bioavailability of fasudil in rats was shown to have significant sex-dependent differences. The average absolute bioavailability was 35.8% in female rats, whereas it was only 9.46% in male rats. sci-hub.red
| Species | Compound Measured | Route | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|
| Human | Hydroxyfasudil | Oral vs. IV | ~69% | nih.govresearchgate.net |
| Rat (Female) | Fasudil | Oral vs. IV | 35.8% | sci-hub.red |
| Rat (Male) | Fasudil | Oral vs. IV | 9.46% | sci-hub.red |
The metabolic conversion of fasudil to hydroxyfasudil is primarily catalyzed by the enzyme aldehyde oxidase (AO). tandfonline.com Studies have confirmed that the oxygen atom incorporated into the hydroxyfasudil molecule is derived from water, which is a characteristic feature of AO-mediated reactions. tandfonline.com There are known species-specific differences in the activity of hepatic AO, which can account for variations in the pharmacokinetic profile of fasudil between different preclinical models and humans. tandfonline.com The elimination half-life of fasudil is short, reported to be around 0.3-0.4 hours in humans and approximately 0.6 hours in rats after IV injection. nih.govsci-hub.red In contrast, its active metabolite hydroxyfasudil has a significantly longer half-life of about 4.7 hours in humans and 1.8 hours in rats, allowing for more sustained target inhibition. sci-hub.redwikipedia.org
Following administration, fasudil and its active metabolite hydroxyfasudil distribute to various tissues, including the central nervous system. Studies in patients with subarachnoid hemorrhage have confirmed the presence of both fasudil and hydroxyfasudil in the cerebrospinal fluid (CSF) after intravenous infusion, demonstrating their ability to cross the blood-CSF barrier. researchgate.net
Preclinical distribution studies in rats provided detailed insights into tissue concentrations. After oral administration, levels of the parent drug, fasudil, were generally low in most tissues, with the exception of high concentrations in the stomach and small intestine shortly after dosing. sci-hub.red In contrast, the active metabolite, hydroxyfasudil, was found to be widely distributed throughout the body, with significantly higher concentrations than fasudil in various tissues. sci-hub.red
Crucially for its application in neurological disorders, fasudil and hydroxyfasudil have been shown to penetrate the blood-brain barrier and distribute into brain tissue. nih.govfrontiersin.orgfrontiersin.org A study in a mouse model of Alzheimer's disease quantified the concentrations of both compounds in the brain following daily administration. The levels of both fasudil and hydroxyfasudil in the brain increased in a dose-dependent manner. nih.govfrontiersin.org
| Tissue | Fasudil (ng/g) | Hydroxyfasudil (ng/g) |
|---|---|---|
| Heart | 1.67 | 46.03 |
| Liver | 3.43 | 161.40 |
| Spleen | 1.83 | 38.97 |
| Lung | 3.43 | 101.43 |
| Kidney | 18.17 | 371.70 |
| Stomach | 143.00 | 20.57 |
| Small Intestine | 49.63 | 104.97 |
| Brain | 1.03 | 12.50 |
Excretion
The excretion of fasudil hydrochloride has been investigated in preclinical animal models, primarily in rats and dogs, to understand its elimination from the body. Studies show that the compound and its metabolites are primarily eliminated through urine. sci-hub.rednih.gov In rats, significant sex differences have been observed in the excretion of fasudil hydrochloride. sci-hub.rednih.gov
After intravenous administration of fasudil in rats at a dose of 6 mg/kg, the cumulative excretion was quantified over 24 hours. The findings indicated that the primary route of elimination is renal. researchgate.net A significant portion of the dose is also excreted through the bile. researchgate.net The main metabolite of fasudil is its hydroxylated form, hydroxyfasudil, which is also predominantly excreted in the urine along with the parent compound. sci-hub.red Within 24 hours of administration in rats, the total cumulative excretion of the parent drug and its metabolites was approximately 67% of the initial dose. sci-hub.red
Detailed excretion data from a study in rats is presented below.
| Excretion Route | Percentage of Dose Excreted (in rats) | Reference |
|---|---|---|
| Urine | 41.1% | researchgate.net |
| Bile | 38.4% | researchgate.net |
| Feces | 6.4% | researchgate.net |
Careful consideration is necessary for subjects with impaired kidney or liver function, as these conditions could alter the drug's metabolism and excretion, potentially increasing toxicity. patsnap.com
Preclinical Safety and Toxicology Studies
Preclinical safety and toxicology studies for fasudil hydrochloride have been conducted to characterize its safety profile before human trials. These studies in animal models are essential for identifying potential risks, understanding organ-specific toxicities, and uncovering any off-target pharmacological effects. Ample preclinical data on the safety, pharmacology, and toxicology of fasudil have been published. researchgate.net
Preclinical investigations in various animal models have provided insights into the systemic and organ-specific safety of fasudil. These studies have generally shown protective effects in several organ systems under specific pathological conditions.
Renal Profile: In a rat model of sepsis-induced acute kidney injury, fasudil treatment demonstrated a renoprotective effect. mdpi.com It significantly decreased plasma levels of malondialdehyde and TNF-α, indicating a reduction in oxidative stress and systemic inflammation. mdpi.com This protective effect was also associated with improvements in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. mdpi.com Other studies have suggested that fasudil can protect against renal fibrosis and regulate renal hemodynamics. mdpi.com
Cardiovascular Profile: A meta-analysis of preclinical studies using animal models of myocardial ischemia/reperfusion injury concluded that fasudil exerts a cardioprotective function. frontiersin.org Compared to control groups, animals treated with fasudil showed a significant reduction in myocardial infarct size, lower levels of cardiac enzymes like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), and improved systolic and diastolic functions. frontiersin.org
Ocular Profile: The effects of fasudil have been evaluated in animal models of eye diseases. In a mouse model of alkali burn-induced corneal neovascularization, topically applied fasudil eye drops were found to significantly inhibit the formation of new blood vessels and promote the healing of corneal epithelial defects. nih.gov In a porcine model of retinal detachment, fasudil was shown to reduce the retraction of rod photoreceptor terminals and decrease the number of apoptotic nuclei in the outer nuclear layer, suggesting a neuroprotective effect on the retina. nih.gov
Central Nervous System Profile: In rat models of spinal cord injury, protein kinase inhibition by fasudil hydrochloride has been shown to promote neurological recovery. nih.gov
The following table summarizes key findings from organ-specific preclinical safety and efficacy studies.
| Organ System | Animal Model | Observed Effects | Reference |
|---|---|---|---|
| Kidney | Rat (Sepsis-induced acute kidney injury) | Demonstrated renoprotective effects; reduced oxidative stress and inflammation; improved BUN and creatinine levels. | mdpi.com |
| Heart | Various (Myocardial ischemia/reperfusion) | Reduced myocardial infarct size; decreased cardiac enzyme levels (CK, LDH); improved cardiac function. | frontiersin.org |
| Eye (Cornea) | Mouse (Alkali burn) | Inhibited corneal neovascularization and promoted epithelial healing. | nih.gov |
| Eye (Retina) | Pig (Retinal detachment) | Reduced photoreceptor retraction and apoptosis. | nih.gov |
| Central Nervous System | Rat (Spinal cord injury) | Enhanced neurological recovery. | nih.gov |
While fasudil is recognized as a potent inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), toxicological research has investigated its potential to interact with other kinases, which is a crucial aspect of its preclinical safety profile. The possibility of off-target effects is particularly relevant at higher concentrations, which are often used in cell-based studies. nih.gov
Fasudil is considered a broadly selective ROCK inhibitor, affecting both ROCK1 and ROCK2 isozymes. biorxiv.org However, studies have shown that it can exhibit non-selectivity and inhibit other kinases. nih.gov One screening study demonstrated that at a concentration of 10 μM, fasudil inhibited several other kinases by more than 75%. biorxiv.org Concerns have been raised that its limited potency compared to other kinase inhibitors increases the possibility of off-target effects at higher doses. researchgate.net
The table below lists some of the identified off-target kinases for fasudil.
| Off-Target Kinase | Reference |
|---|---|
| MAPK15 (ERK8) | biorxiv.org |
| RPS6KA1 (RSK1) | biorxiv.org |
| PKN2 | biorxiv.org |
| RPS6KA3 (RSK2) | biorxiv.org |
Understanding these off-target interactions is important for interpreting experimental results and predicting the full spectrum of biological and potential toxicological effects. nih.govbiorxiv.org
Clinical Research and Development of Fasudil Hydrochloride
Clinical Trials in Specific Indications
Cerebral Vasospasm after Subarachnoid Hemorrhage (SAH)
Fasudil (B1672074) hydrochloride has been extensively studied for its role in managing cerebral vasospasm, a critical complication following aneurysmal subarachnoid hemorrhage (aSAH). Clinical research has focused on its ability to prevent and treat vasospasm and its subsequent impact on patient outcomes.
Clinical trials have demonstrated the efficacy of fasudil hydrochloride in inhibiting cerebral vasospasm. In a randomized open trial comparing fasudil to nimodipine (B1678889), both agents showed inhibitory effects on cerebral vasospasm. nih.govjst.go.jp The incidence of symptomatic vasospasm was lower in the group receiving fasudil (5 out of 33 patients) compared to the nimodipine group (9 out of 32 patients). nih.govjst.go.jp Another randomized trial reported similar findings, with the occurrence of symptomatic vasospasm being comparable between the fasudil and nimodipine groups. researchgate.net These studies indicate that fasudil is an effective agent for suppressing cerebral vasospasm after surgery for a ruptured cerebral aneurysm. nih.govjst.go.jp
Table 1: Incidence of Symptomatic Vasospasm in aSAH Patients
| Treatment Group | Number of Patients with Symptomatic Vasospasm | Total Patients in Group | Incidence Rate |
|---|---|---|---|
| Fasudil Hydrochloride | 5 | 33 | 15.2% |
The use of fasudil hydrochloride has been associated with favorable neurological outcomes. In one study, a good recovery, as measured by the Glasgow Outcome Scale, was achieved by 23 out of 33 patients in the fasudil group, compared to 19 out of 34 patients in the nimodipine group. nih.govjst.go.jp While both treatments improved consciousness levels and aphasia, fasudil hydrochloride demonstrated a greater improvement in motor disturbance. nih.govjst.go.jp
A larger randomized trial found that clinical outcomes were more favorable in the fasudil group, with 74.5% (41 out of 55) achieving a good clinical outcome compared to 61.7% (37 out of 60) in the nimodipine group. researchgate.net Furthermore, a large-scale analysis using a national inpatient database in Japan showed that early administration of fasudil hydrochloride after treatment for aSAH was significantly associated with a better neurological outcome at discharge, defined as a modified Rankin Scale (mRS) score of ≤2 (risk difference, 7.8%). jst.go.jp This analysis, involving over 23,000 patients, did not find a significant difference in 30-day in-hospital mortality. jst.go.jp However, another study analyzing a nationwide database found that combination therapy of fasudil hydrochloride and cilostazol (B1669032) was associated with lower in-hospital mortality compared to fasudil monotherapy (4.0% vs. 7.4%). nih.gov
Table 2: Neurological Outcomes in aSAH Patients
| Study | Treatment Group | Outcome Measure | Favorable Outcome |
|---|---|---|---|
| Zhao et al. | Fasudil Hydrochloride | Good Recovery (GOS) | 69.7% (23/33) |
| Nimodipine | Good Recovery (GOS) | 55.9% (19/34) | |
| ResearchGate Article | Fasudil Hydrochloride | Good Clinical Outcome | 74.5% (41/55) |
| Nimodipine | Good Clinical Outcome | 61.7% (37/60) | |
| Horiuchi et al. | Fasudil Hydrochloride | Good Neurological Outcome (mRS ≤2) | Associated with 7.8% higher proportion |
Pulmonary Hypertension
Fasudil hydrochloride, as a Rho-kinase inhibitor, has been investigated for its therapeutic potential in various forms of pulmonary hypertension (PH), a condition characterized by elevated mean pulmonary arterial pressure (mPAP). tandfonline.com
Systematic reviews and meta-analyses have evaluated fasudil's efficacy across different PH classifications. For patients with Group 3 PH (PH due to lung diseases and/or hypoxia), a meta-analysis including 3,269 patients showed that fasudil significantly increased 'effective events' and improved key respiratory and hemodynamic parameters. tandfonline.comresearchgate.netnih.gov In a study of patients with PH due to left ventricular heart failure with preserved ejection fraction (PH-HFpEF), a subset of Group 2 PH, fasudil was found to be more effective in patients with reactive pulmonary hypertension (RPH) compared to those with passive pulmonary hypertension (PPH). nih.gov The total effective rate in the RPH group was 74.29%, significantly higher than the 47.83% observed in the PPH group. nih.gov For Group 2 PH, an analysis of 197 patients suggested that fasudil increased the 6-minute walking distance (6MWD) and decreased pulmonary artery systolic pressure (PASP). tandfonline.comresearchgate.netnih.gov
Clinical data demonstrates that fasudil improves exercise capacity and pulmonary hemodynamics in PH patients. tandfonline.com A meta-analysis showed that for Group 3 PH patients, fasudil treatment led to an increase in the 6-minute walking distance (6MWD) and forced expiratory volume in one second (FEV1). tandfonline.comresearchgate.netnih.gov The same analysis found that fasudil effectively decreased both mean pulmonary artery pressure (mPAP) and pulmonary artery systolic pressure (PASP) in this group. tandfonline.comresearchgate.netnih.gov In patients with Group 2 PH, fasudil was also shown to increase 6MWD and reduce PASP. tandfonline.comresearchgate.net A prospective study on PH-HFpEF patients found that after two weeks of treatment, 6MWD improved in both RPH and PPH groups, while PASP significantly decreased only in the RPH group. nih.gov Short- and mid-term clinical trials have consistently shown that fasudil therapy can lead to significant improvements in mPAP and PASP. thieme-connect.comnih.gov
Table 3: Impact of Fasudil on Key Parameters in Pulmonary Hypertension
| PH Group | Parameter | Effect of Fasudil | Source(s) |
|---|---|---|---|
| Group 3 | 6-Minute Walking Distance (6MWD) | Increased | tandfonline.com, researchgate.net, nih.gov |
| Forced Expiratory Volume in 1 second (FEV1) | Increased | tandfonline.com, researchgate.net, nih.gov | |
| Mean Pulmonary Artery Pressure (mPAP) | Decreased | tandfonline.com, researchgate.net, nih.gov | |
| Pulmonary Artery Systolic Pressure (PASP) | Decreased | tandfonline.com, researchgate.net, nih.gov | |
| Group 2 | 6-Minute Walking Distance (6MWD) | Increased | tandfonline.com, researchgate.net, nih.gov |
Amyotrophic Lateral Sclerosis (ALS)
Fasudil hydrochloride has been investigated as a potential disease-modifying therapy for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord. Preclinical studies have suggested that fasudil may offer neuroprotective effects, enhance the survival of motor neurons, and modulate neuroinflammation, providing a strong rationale for its clinical evaluation in ALS patients. nih.govjacc.org
Phase I/II Trials and Safety Profiles
A significant clinical study evaluating fasudil in ALS is the ROCK-ALS trial, a Phase IIa, randomized, double-blind, placebo-controlled study. nih.govnih.gov This trial was designed primarily to assess the safety and tolerability of intravenous fasudil in individuals with ALS. nih.gov The study enrolled 120 participants across centers in Germany, France, and Switzerland who had a disease duration of 6 to 24 months and a slow vital capacity (SVC) greater than 65% of the predicted normal value. nih.gov
Patients were randomly assigned to one of three groups, receiving either 30 mg of fasudil, 60 mg of fasudil, or a placebo intravenously for 20 days over a 4-week period. nih.gov The primary endpoints were safety, defined by the absence of drug-related serious adverse events up to day 180, and tolerability, defined as the proportion of participants who did not discontinue treatment due to suspected drug-related adverse events. jacc.org
The results of the ROCK-ALS trial indicated that fasudil was well-tolerated and safe for people with ALS. nih.govcureparkinsons.org.uk There were no serious adverse events or deaths attributed to the study treatment. nih.govjacc.org The adverse events that did occur were mainly related to the progression of the disease itself. nih.gov
| Metric | Placebo Group | Fasudil 30 mg Group | Fasudil 60 mg Group |
|---|---|---|---|
| Number of Participants (Intention-to-Treat) | 44 | 35 | 39 |
| Drug-Related Serious Adverse Events | 0 | 0 | 0 |
| Deaths Attributed to Treatment | 0 | 0 | 0 |
Evaluation of Efficacy in Symptom Progression and Functional Decline
While the primary focus of the ROCK-ALS trial was safety, secondary objectives included the evaluation of fasudil's efficacy on symptom progression and functional decline. nih.gov These were assessed using several measures, including the revised ALS Functional Rating Scale (ALSFRS-R), slow vital capacity (SVC), and the Motor Unit Number Index (MUNIX), which provides an estimate of the number of functional motor neurons. nih.govresearchgate.net
At 90 days, a significant difference was observed in the MUNIX scores for both the 30 mg and 60 mg fasudil groups compared to the placebo group, suggesting a potential positive effect on preserving motor neurons. researchgate.net Specifically, the marginal means of the MUNIX score compared to baseline were 0.89 in both fasudil groups, versus 0.79 in the placebo group. researchgate.net However, this difference was not maintained at the 180-day mark. researchgate.net
There were no significant differences observed in the rate of decline of the ALSFRS-R score or in survival between the fasudil and placebo groups. researchgate.net A sub-analysis did suggest a slower decline in SVC for female participants receiving the 60 mg dose of fasudil. researchgate.net Additionally, a favorable trend in the decline of neurofilament light chain, a biomarker of neurodegeneration, was noted in the 60 mg group, although it did not reach statistical significance. researchgate.net
| Outcome Measure | Finding | Time Point |
|---|---|---|
| Motor Unit Number Index (MUNIX) | Significant difference in favor of both fasudil groups compared to placebo. researchgate.net | 90 Days |
| Motor Unit Number Index (MUNIX) | No significant difference between groups. researchgate.net | 180 Days |
| ALS Functional Rating Scale (ALSFRS-R) Decline | No significant difference between groups. researchgate.net | - |
| Survival | No significant difference between groups. researchgate.net | - |
| Slow Vital Capacity (SVC) | Slower decline in female participants on 60 mg fasudil. researchgate.net | - |
Parkinson's Disease
Fasudil hydrochloride is also being explored as a therapeutic agent for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Preclinical studies in various models of PD have suggested that fasudil may have both symptomatic and disease-modifying effects. frontiersin.org These studies indicate that fasudil could offer neuroprotective and pro-regenerative effects, modulate microglial activity, and reduce the aggregation of alpha-synuclein (B15492655), a protein implicated in the pathology of PD. clinicaltrials.govcenterwatch.com
Symptomatic Efficacy and Disease-Modifying Potential
Building on the promising preclinical data, a Phase IIa clinical trial, known as ROCK-PD, was initiated to investigate the safety, tolerability, and symptomatic efficacy of fasudil in patients with early-stage Parkinson's disease. clinicaltrials.govcenterwatch.com This randomized, placebo-controlled, double-blind study is being conducted in Germany and plans to enroll 75 patients. clinicaltrials.govnih.gov Participants will receive one of two dosages of oral fasudil or a placebo for a total of 3 weeks. centerwatch.com
The primary goal of the ROCK-PD trial is to provide evidence of fasudil's safety and tolerability in this patient population. clinicaltrials.gov Secondary objectives will assess its potential symptomatic efficacy on both motor and non-motor symptoms of PD, which will be measured using established scales at several time points. nih.gov The trial will also collect biomaterials to study the pharmacokinetics of fasudil and its active metabolite, as well as to evaluate biomarkers related to neurodegeneration. nih.gov
Preclinical research in rodent models has suggested that fasudil may have dopaminergic effects and could reduce L-Dopa-induced dyskinesia, pointing to its potential for short-term symptomatic improvement in patients. frontiersin.org The long-term goal is to determine if fasudil can slow the progression of the disease, positioning it as a disease-modifying therapy. nih.govfrontiersin.org The results of the ROCK-PD trial are intended to pave the way for longer-duration studies that will further assess both the symptomatic and disease-modifying properties of fasudil in Parkinson's disease. nih.gov
Cardiovascular Diseases
Fasudil hydrochloride was initially developed as a vasodilator and has been approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage. frontiersin.org Its mechanism of action as a Rho-kinase inhibitor, which leads to the inhibition of vasoconstriction, has prompted its investigation in a range of other cardiovascular diseases. jacc.org
Angina Pectoris
Fasudil has been evaluated for its efficacy and safety in patients with stable angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle. A Phase 2, multicenter, double-blind, placebo-controlled, randomized trial was conducted to assess the effects of oral fasudil in this patient population. nih.gov
In this study, 84 patients with stable angina were randomized to receive either fasudil or a placebo. nih.gov The study medication was titrated up to a dose of 80 mg three times daily over an eight-week period. nih.gov The primary efficacy endpoints were related to exercise performance and myocardial ischemia during a symptom-limited exercise test. nih.gov
The results showed that while exercise duration was improved from baseline in both the fasudil and placebo groups, the improvement was numerically greater in the fasudil group. nih.gov More significantly, the time to ≥1 mm ST-segment depression, an indicator of myocardial ischemia, was substantially increased in the fasudil group compared to the placebo group at both peak and trough drug concentrations. nih.gov At peak levels, the time to ST-segment depression increased by 172.1 seconds with fasudil versus 44.0 seconds with placebo. nih.gov
| Efficacy Parameter | Fasudil Group | Placebo Group | P-value |
|---|---|---|---|
| Change in Time to ≥1 mm ST-Segment Depression (Peak) | +172.1 seconds | +44.0 seconds | 0.001 |
| Change in Time to ≥1 mm ST-Segment Depression (Trough) | +92.8 seconds | +26.4 seconds | 0.02 |
Furthermore, patients treated with fasudil reported improvements in their quality of life as measured by the Seattle Angina Questionnaire. nih.gov There were no significant differences between the groups in terms of Canadian Cardiovascular Society class, time to the onset of angina, or the frequency of angina attacks or nitroglycerin use. nih.gov
Coronary Heart Disease with Diabetes Post-PCI
Fasudil hydrochloride has been investigated as an adjunct therapy for patients with both coronary heart disease (CHD) and diabetes following percutaneous coronary intervention (PCI). nih.govresearchgate.net Research in this high-risk patient population focuses on the drug's potential to improve outcomes by targeting underlying pathological mechanisms such as endothelial dysfunction and atherosclerosis. nih.govnih.gov A randomized controlled trial involving 100 patients with diabetes and CHD who underwent PCI demonstrated the potential benefits of adding fasudil hydrochloride to standard therapy. nih.govresearchgate.net The study evaluated outcomes over a three-month period, highlighting the compound's role in enhancing clinical results in this specific patient group. nih.gov
Impact on Cardiac Function and Blood Sugar Control
Clinical investigations have demonstrated that fasudil hydrochloride can lead to significant improvements in both cardiac function and glycemic control in patients with diabetes after PCI. nih.govnih.gov In a randomized controlled trial, the group receiving fasudil hydrochloride in addition to standard therapy showed marked enhancement in cardiac performance and metabolic regulation compared to the control group receiving standard therapy alone. nih.govresearchgate.net
Improvements in cardiac function were observed, which is consistent with previous studies showing fasudil hydrochloride's effectiveness in improving myocardial function. nih.gov Concurrently, the treatment led to superior blood sugar control, with notable reductions in key diabetic indicators. nih.gov This aligns with findings that suggest fasudil hydrochloride may enhance insulin (B600854) sensitivity and improve glucose metabolism. nih.gov The experimental group exhibited a more pronounced decrease in fasting plasma glucose (FPG), 2-hour postprandial glucose (2hPG), and hemoglobin A1c (HbA1c) levels after treatment compared to the control group. nih.gov
| Indicator | Fasudil Group (Post-Treatment) | Control Group (Post-Treatment) | Significance |
|---|---|---|---|
| Cardiac Performance | Significantly Improved | Improved | p < 0.05 |
| Myocardial Function | Enhanced | Enhanced | - |
| Indicator | Fasudil Group (Post-Treatment) | Control Group (Post-Treatment) | Significance |
|---|---|---|---|
| Fasting Plasma Glucose (FPG) | Significantly Decreased | Decreased | p < 0.05 |
| 2-hour Postprandial Glucose (2hPG) | Significantly Decreased | Decreased | p < 0.05 |
| Hemoglobin A1c (HbA1c) | Significantly Decreased | Decreased | p < 0.05 |
Clinical Study Design and Methodologies
Randomized Controlled Trials
Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of fasudil hydrochloride. These studies are frequently designed as multicenter, double-blind, and placebo-controlled trials to ensure high-quality evidence. jacc.orgfrontiersin.org For instance, a phase 2 trial for stable angina randomized 84 patients to either fasudil or a placebo in a 1:1 ratio. jacc.org Similarly, a trial for Parkinson's disease plans to randomize 75 patients into three parallel groups (two different fasudil dosages and one placebo) at a 1:1:1 ratio using a computer-generated list to maintain blinding for both patients and investigators. frontiersin.org These trials often include a run-in period before randomization and a treatment period where the dosage may be escalated over time. jacc.org The primary analysis in such trials often focuses on specific clinical endpoints, with secondary endpoints assessing other efficacy measures and tolerability. frontiersin.org
Pharmacokinetic and Pharmacodynamic Studies in Human Subjects
Pharmacokinetic and pharmacodynamic studies in humans have been essential to understand the absorption, distribution, metabolism, and excretion of fasudil. Following oral administration, fasudil is rapidly metabolized to its major active metabolite, hydroxyfasudil (B1673953). researchgate.net This results in very low concentrations of the parent drug in the blood. researchgate.net A phase I, open-label, randomized, two-period cross-over clinical trial was conducted to assess the absolute bioavailability of an oral formulation compared to intravenous (IV) administration. nih.gov The study found that after oral administration, fasudil concentrations were very low, but the absolute bioavailability for the active metabolite, hydroxyfasudil, was 69% compared to IV treatment. nih.gov These findings are critical for planning future clinical trials, particularly for chronic diseases that would require long-term oral application, and indicate that dose adjustments may be necessary when switching from IV to oral administration. nih.gov
Translational Research and Drug Repurposing
Fasudil, a Rho-kinase (ROCK) inhibitor, was first approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage. alzdiscovery.orgwikipedia.orgnih.gov Its mechanism of action, involving the inhibition of the RhoA/Rho kinase pathway, has prompted extensive translational research to explore its therapeutic potential in other conditions. nih.govchemicalbook.com This has led to the investigation of fasudil for drug repurposing in a wide range of diseases. nih.gov
Preclinical evidence from animal models suggests potential benefits for various cardiovascular conditions, neurodegenerative diseases, and pulmonary hypertension. alzdiscovery.orgchemicalbook.com For instance, research indicates that fasudil may be effective for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. chemicalbook.comnih.gov A meta-analysis of preclinical animal studies found that fasudil appears to improve several measures of cardiovascular health, including myocardial infarct size and cardiac function. alzdiscovery.org In the context of neurodegeneration, studies have shown that fasudil can reverse disease-associated pathways in the brains of Alzheimer's model mice. nih.gov This growing body of preclinical and clinical evidence supports the ongoing efforts to repurpose fasudil for new therapeutic applications beyond its original indication. alzdiscovery.orgnih.gov
Bridging Preclinical Findings to Clinical Application
The clinical development of Fasudil hydrochloride is a clear example of translating preclinical understanding of a molecular pathway into a targeted therapeutic application. Preclinical research was instrumental in identifying Fasudil as a potent inhibitor of Rho-associated protein kinase (ROCK). patsnap.compatsnap.com The ROCK enzyme is a crucial component of the RhoA/Rho kinase signaling pathway, which governs essential cellular functions, most notably the contraction of smooth muscle. patsnap.comnbinno.com
In preclinical models, researchers established that by inhibiting ROCK, Fasudil could prevent the phosphorylation of myosin light chain (MLC) and inhibit myosin light chain phosphatase (MLCP). patsnap.com This action disrupts the contractile mechanism in vascular smooth muscle, leading to vasodilation, or the widening of blood vessels. patsnap.comnbinno.com This vasodilatory effect was identified as a promising mechanism to counteract pathological vasoconstriction.
This understanding directly informed the clinical investigation of Fasudil for conditions characterized by intense and harmful arterial narrowing. The primary clinical application that emerged from this preclinical work was the treatment of cerebral vasospasm, a severe and common complication following subarachnoid hemorrhage (SAH). patsnap.comchemicalbook.com Cerebral vasospasm involves the dangerous constriction of cerebral arteries, which can lead to ischemic brain injury. nbinno.com Preclinical evidence suggesting Fasudil could relax these constricted vessels and improve blood flow provided a strong rationale for its use in SAH patients. nbinno.comfrontiersin.org
Clinical trials were designed to test the hypothesis generated from preclinical data: that inhibiting ROCK with Fasudil would alleviate cerebral vasospasm and improve patient outcomes after SAH. A randomized open trial directly compared Fasudil hydrochloride to nimodipine, another vasodilator, in patients who had undergone surgery for a ruptured cerebral aneurysm. nih.govjst.go.jp The results of these clinical investigations confirmed the efficacy predicted by preclinical studies. Fasudil was shown to be a safe and effective agent for suppressing cerebral vasospasm. nih.govjst.go.jp A meta-analysis of eight studies further solidified these findings, concluding that Fasudil significantly reduces the incidence of cerebral vasospasm and cerebral infarction in patients with SAH. nih.gov The successful clinical application of Fasudil for cerebral vasospasm, now an approved indication in Japan and China, stands as a direct outcome of foundational preclinical research into its mechanism as a ROCK inhibitor. alzdiscovery.orgalsnewstoday.com
Exploration of Novel Indications for Fasudil Hydrochloride
Building on its established role as a ROCK inhibitor, clinical research and development efforts have expanded to investigate the therapeutic potential of Fasudil hydrochloride across a range of other diseases where the RhoA/ROCK pathway is implicated.
Pulmonary Hypertension
Pulmonary hypertension (PH) is a condition characterized by high blood pressure in the lung arteries, involving vascular remodeling and vasoconstriction. researchgate.net Preclinical animal models of PH demonstrated that Fasudil could reduce pulmonary artery pressure and improve survival, providing the basis for clinical trials. researchgate.net Clinical studies in humans have shown that Fasudil can improve hemodynamic parameters in patients with PH. nih.govthieme-connect.com
A systematic review and meta-analysis of studies involving 3,269 patients with Group-3 PH (PH due to lung diseases and/or hypoxia) found that Fasudil treatment was associated with decreased mean pulmonary artery pressure (mPAP) and pulmonary artery systolic pressure (PASP), as well as an increase in 6-minute walking distance (6MWD). tandfonline.com For patients with Group-2 PH (PH due to left heart disease), Fasudil was also found to decrease PASP and increase 6MWD. tandfonline.com Short- and mid-term trials have consistently shown improvements in key hemodynamic measures such as mPAP, PVR, and cardiac index (CI) in PH patients. researchgate.netthieme-connect.com
| Indication | Key Findings from Clinical Research |
| Pulmonary Hypertension (Group 3) | Increased 6-minute walking distance (6MWD) and arterial partial pressure of oxygen (PaO2). Decreased mean pulmonary artery pressure (mPAP) and pulmonary artery systolic pressure (PASP). tandfonline.com |
| Pulmonary Hypertension (Group 2) | Increased 6MWD and PaO2. Decreased PASP. tandfonline.com |
| Acute Severe Pulmonary Hypertension | Intravenous administration significantly reduced pulmonary vascular resistance (PVR) by 17%. nih.gov |
Neurodegenerative Diseases
The neuroprotective properties of Fasudil, observed in preclinical studies, have prompted its investigation for neurodegenerative disorders. patsnap.comnbinno.com These effects are linked to ROCK inhibition, which can reduce neuronal apoptosis and inflammation. patsnap.com
Amyotrophic Lateral Sclerosis (ALS): A Phase 2a clinical trial (ROCK-ALS) involving 120 patients with early-stage ALS investigated the effects of intravenously administered Fasudil. alsnewstoday.com The results suggested that Fasudil treatment led to a slower loss of motor units compared to placebo, as measured by Motor Unit Number Index (MUNIX) scores. alsnewstoday.com
Alzheimer's Disease: The potential for Fasudil to improve cognitive function is being explored. A Phase 2 trial (FEAD) was designed to evaluate whether Fasudil treatment leads to improvements in cognitive functions and brain metabolism in individuals with early Alzheimer's disease. clinicaltrials.gov Preclinical evidence also suggests Fasudil may be beneficial through mechanisms like inducing autophagy. alzdiscovery.org
Spinal Cord Injury
In preclinical models of spinal cord injury (SCI), Fasudil has demonstrated promise in promoting neurological recovery. nih.gov Animal studies have shown that treatment with Fasudil leads to significant improvements in behavioral scores and a reduction in traumatic spinal cord damage. nih.gov The proposed mechanisms include the inhibition of protein kinases and a decrease in neutrophil infiltration. nih.gov Further preclinical research has explored the synergistic effects of Fasudil when combined with other agents like celecoxib (B62257) or menthol (B31143), showing enhanced functional recovery in rat models of SCI. nih.govmdpi.com
Stroke
Given its vasodilatory and neuroprotective effects, Fasudil has been investigated as a treatment for stroke. patsnap.com In a clinical study of 160 patients with acute ischemic stroke, Fasudil was reported to improve neurological function and clinical outcomes compared to a placebo. alzdiscovery.org Preclinical trials have been designed to comprehensively test its efficacy and safety in various stroke models, including in combination with other common stroke therapies. grantome.com
Other Potential Indications
Clinical and preclinical research is ongoing for several other conditions:
Stable Angina: A randomized controlled trial with 84 patients showed that oral Fasudil significantly improved angina severity scores compared to a placebo. alzdiscovery.org
Raynaud's Phenomenon: A clinical trial was designed to investigate whether Fasudil could prevent vasoconstriction of digital arteries during cold exposure in patients with Raynaud's phenomenon. clinicaltrials.gov
Pain: Preclinical studies have assessed Fasudil's analgesic potential, showing it to have efficacy in neuropathic and nociceptive pain models in animals. nih.gov
| Indication | Study Phase/Type | Key Research Findings/Objectives |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 2a Clinical Trial (ROCK-ALS) | Slower loss of motor units in Fasudil-treated patients compared to placebo. alsnewstoday.com |
| Alzheimer's Disease | Phase 2 Clinical Trial (FEAD) | To evaluate improvements in cognitive function and brain metabolism. clinicaltrials.gov |
| Spinal Cord Injury | Preclinical (Rat models) | Promoted neurological recovery, reduced tissue damage, and showed synergistic effects with other agents. nih.govnih.gov |
| Acute Ischemic Stroke | Clinical Study | Improved neurological function and clinical outcomes compared to placebo. alzdiscovery.org |
| Stable Angina | Randomized Controlled Trial | Significantly improved angina severity scores. alzdiscovery.org |
| Raynaud's Phenomenon | Clinical Trial | To investigate the prevention of cold-induced vasoconstriction in digital arteries. clinicaltrials.gov |
Emerging Research Areas and Future Directions for Fasudil Hydrochloride
Combination Therapies and Synergistic Effects
The exploration of Fasudil (B1672074) hydrochloride in combination with other therapeutic agents is a promising area of research, aiming to achieve synergistic effects and enhanced treatment outcomes. Studies have shown that combining Fasudil with other compounds can lead to superior efficacy compared to monotherapy in certain conditions.
In oncology, the combination of Fasudil and clioquinol, an 8-hydroxyquinoline (B1678124) derivative, has demonstrated synergistic anti-tumor effects in human glioblastoma U87 cells. nih.gov This combination was found to significantly inhibit the viability of glioma cells by inducing mitochondria-mediated apoptosis and triggering autophagy. nih.gov
For neurological repair, a combination of Fasudil and menthol (B31143) has been tested in a rat model of spinal cord injury. mdpi.com This combined treatment resulted in significant functional recovery and pain amelioration, which was attributed to the synergistic effects of the two agents in reducing inflammation, apoptosis, and glial scar formation. mdpi.com
In the context of cerebrovascular conditions, the combination of Fasudil hydrochloride and ozagrel (B471) sodium has been reported to have a greater inhibitory effect on cerebral infarction in mice compared to the administration of either drug alone. researchgate.net However, a post-marketing surveillance study in patients with subarachnoid hemorrhage found no significant difference in prognostic effect between Fasudil monotherapy and the combination therapy, suggesting that Fasudil alone may be sufficient in this specific clinical setting. researchgate.net
Table 1: Investigational Combination Therapies with Fasudil Hydrochloride
| Combination Agent | Pathological Condition | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Clioquinol | Glioblastoma | Inhibition of tumor cell viability via apoptosis and autophagy | nih.gov |
| Menthol | Spinal Cord Injury | Improved functional recovery and pain amelioration; reduced inflammation and apoptosis | mdpi.com |
| Ozagrel sodium | Cerebral Infarction (preclinical) | Enhanced inhibition of infarction | researchgate.net |
Novel Drug Delivery Systems (e.g., Nanoparticles for Ocular Delivery)
To overcome limitations such as poor bioavailability and the need for targeted delivery, researchers are developing novel drug delivery systems for Fasudil hydrochloride. A significant focus of this research has been on ocular delivery for the treatment of glaucoma. nih.govbohrium.com
The hydrophilic nature of Fasudil can limit its permeation across the cornea. researchgate.net To address this, chitosan (B1678972) nanoparticles (Cs NPs) have been developed as a carrier system. nih.govbohrium.com Chitosan, a natural polysaccharide, possesses mucoadhesive properties that can prolong the drug's residence time on the ocular surface. nih.govresearchgate.net Studies using excised bovine eyes have shown that Cs NPs can substantially improve the permeation of Fasudil through the cornea compared to a simple aqueous solution. nih.govbohrium.comnih.gov These nanoparticle formulations have demonstrated good conjunctival and corneal biocompatibility in preclinical tests. nih.govbohrium.comnih.gov
Besides chitosan nanoparticles, other systems like poly (lactic-co-glycolic acid) (PLGA) microspheres and liposomal thermosensitive in situ gels are also being investigated to enhance the effectiveness and prolong the duration of action of Fasudil in ocular applications. researchgate.netresearchgate.net
Table 2: Characteristics of Fasudil-Loaded Chitosan Nanoparticles for Ocular Delivery
| Parameter | Range/Value | Significance | Reference |
|---|---|---|---|
| Nanoparticle Size | 144.0 ± 15.6 nm to 835.9 ± 23.4 nm | Influences drug release and interaction with ocular tissues | nih.govbohrium.comresearchgate.netnih.gov |
| Entrapment Efficiency | 17.2% to 41.4% | The percentage of the drug successfully encapsulated within the nanoparticles | nih.govbohrium.comresearchgate.netnih.gov |
| Corneal Permeation | Significantly improved vs. aqueous solution | Overcomes a key barrier to topical ocular drug delivery | nih.govbohrium.comnih.gov |
| Biocompatibility | Good tolerance in HET-CAM and BCOP tests | Indicates suitability for ocular application | nih.govbohrium.comnih.gov |
Investigation of Long-term Effects and Chronic Administration
While the effects of short-term Fasudil administration are relatively well-documented, its long-term effects and suitability for chronic use are areas of active investigation, particularly for chronic conditions like neurodegenerative diseases and pulmonary hypertension. alzdiscovery.orgnih.gov
Preclinical studies have provided encouraging results regarding long-term administration. In a mouse model of bleomycin-induced pulmonary fibrosis and pulmonary hypertension, long-term treatment with Fasudil for 21 days reduced lung inflammation and collagen content, and attenuated pulmonary hypertension and vascular remodeling. nih.gov Similarly, in a rat model of monocrotaline-induced pulmonary hypertension, long-term treatment with Fasudil over 63 days led to a marked improvement of the condition, with outcomes approaching normal levels. ahajournals.org
In human studies, oral Fasudil has been evaluated for periods of up to 12 weeks in patients with conditions like pulmonary hypertension, demonstrating satisfactory long-term safety and tolerability. nih.gov However, researchers acknowledge the need for additional clinical trials with longer durations to fully establish the profile of Fasudil for chronic administration in diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and dementia. alzdiscovery.orgnih.gov
Biomarker Identification for Patient Selection and Treatment Monitoring
The identification of reliable biomarkers is crucial for optimizing Fasudil therapy, enabling better patient selection, and monitoring treatment response. Research in this area is focused on identifying molecular and physiological markers associated with the drug's mechanism and the pathological conditions it targets.
In a Phase 2 clinical trial of Fasudil for Amyotrophic Lateral Sclerosis (ALS), the levels of several serum biomarkers were analyzed. du.edu The study measured neurofilament light chain (NfL), glial-fibrillary acidic protein (GFAP), ubiquitin c-terminal hydrolase L1 (UCHL1), and Tau. While no statistically significant change was observed in the mean serum levels of NfL or GFAP, the results showed a significant increase in mean serum UCHL1 levels and a significant decrease in mean serum Tau levels after 24 weeks of treatment. du.edu
Future clinical trials are incorporating biomarker analysis as key endpoints. For instance, a Phase 2 trial of Fasudil for early Alzheimer's disease will use validated biomarkers such as amyloid PET scans, cerebrospinal fluid (CSF) Aβ 1-42, or blood p-tau 217 levels for participant selection and will conduct further biomarker analyses to assess treatment effects. clinicaltrials.gov Similarly, a trial in Parkinson's disease patients will collect biomaterials to evaluate biomarkers of neurodegeneration. nih.gov
Table 3: Biomarker Modulation in Response to Fasudil Treatment in ALS
| Biomarker | Change Observed | Significance | Reference |
|---|---|---|---|
| Neurofilament light chain (NfL) | No significant change | Suggests the tested dose may not significantly alter this marker of axonal damage in ALS | du.edu |
| Glial-fibrillary acidic protein (GFAP) | No significant change | Suggests the tested dose may not significantly alter this marker of astrocytic activation in ALS | du.edu |
| Ubiquitin c-terminal hydrolase L1 (UCHL1) | Significant increase | The implication of this increase in the context of ALS requires further investigation | du.edu |
| Tau | Significant decrease | May indicate a potential therapeutic effect on pathways related to this protein | du.edu |
Advanced Imaging Techniques in Clinical Research
Advanced imaging techniques are becoming indispensable tools in the clinical evaluation of Fasudil, offering non-invasive ways to assess its pharmacodynamic effects and therapeutic efficacy. ctfassets.net These methods allow researchers to visualize anatomical and functional changes within the body in response to treatment. ctfassets.net
A notable example is the use of Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) in a Phase 2 clinical trial of Fasudil for early Alzheimer's disease. clinicaltrials.gov This imaging modality will be used to measure the effect of Fasudil treatment on brain metabolism, providing objective evidence of the drug's activity in the central nervous system. clinicaltrials.gov
In preclinical research across various fields like oncology and neurology, imaging techniques such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and bioluminescent imaging are crucial for monitoring disease progression and therapeutic response in animal models. ctfassets.net These techniques enable real-time tracking of tumor growth or the visualization of neuroprotective effects, providing critical data to guide the clinical development of drugs like Fasudil. ctfassets.net
Genomic and Proteomic Profiling in Response to Fasudil Hydrochloride
Genomic and proteomic analyses provide a comprehensive view of the molecular changes induced by Fasudil, offering deep insights into its mechanisms of action.
A proteomic profiling study using a tau transgenic mouse model of Alzheimer's disease revealed that Fasudil treatment activated proteins and pathways related to mitochondrial and blood-brain barrier (BBB) functions. nih.govnih.govhoustonmethodist.org Specifically, the analysis identified the activation of the mitochondrial tricarboxylic acid (TCA) cycle and BBB gap junction metabolic pathways. nih.govnih.govhoustonmethodist.org The study also found a significant negative correlation between the brain concentrations of Fasudil and its active metabolite, hydroxyfasudil (B1673953), and the levels of phosphorylated tau (pTau) at residue 396, a key pathological marker in Alzheimer's disease. nih.govnih.gov
Transcriptomic profiling of astrocytes treated with Fasudil has also been conducted. monash.edu This research showed that the ROCK inhibitor induced changes in the expression of genes involved in regulating cellular shape and motility, including those related to the actin cytoskeleton, axon guidance, and transforming growth factor-β (TGFβ) signaling. monash.edu Interestingly, the analysis also revealed alterations indicative of astrocytes adopting a pro-survival phenotype, suggesting that Fasudil's beneficial effects in the brain may extend beyond its known cytoskeletal actions. monash.edu
Application in Other Unexplored Pathological Conditions
The unique mechanism of action of Fasudil as a ROCK inhibitor has prompted research into its potential application in a wide range of diseases beyond its current indications.
A significant area of exploration is neurodegenerative disorders. alzdiscovery.org Preclinical models and early clinical studies are investigating Fasudil's potential in treating amyotrophic lateral sclerosis (ALS), Parkinson's disease (PD), Alzheimer's disease, and rare tauopathies. alzdiscovery.orgnih.govalzdiscovery.org The neuroprotective potential of Fasudil is linked to its ability to modulate neuroinflammation, reduce the production of pathological proteins like Aβ and phosphorylated tau, and promote neuronal survival. alzdiscovery.orgalzdiscovery.org Furthermore, Fasudil has been shown to directly interact with and inhibit the aggregation of α-synuclein, a key protein implicated in Parkinson's disease. wikipedia.org
Other potential applications being investigated include:
Fibrotic diseases: The role of ROCK signaling in fibrosis suggests Fasudil could be beneficial. patsnap.com
Cancer metastasis: By inhibiting cell motility, Fasudil may have a role in preventing the spread of cancer. patsnap.com
Cystic kidney disease: Research has indicated that ROCK2 inhibitors could potentially be repurposed for this condition. researchgate.net
Age-related memory loss: Preclinical studies suggest Fasudil may improve memory, pointing to its potential as a treatment for cognitive decline. wikipedia.org
Comparative Studies with Other Rho-Kinase Inhibitors
Fasudil hydrochloride, a first-generation Rho-kinase (ROCK) inhibitor, has been a benchmark against which newer and more specific inhibitors are often compared. These comparative studies are crucial for understanding the relative efficacy, potency, and potential therapeutic niches of different molecules within this class.
One of the most frequently studied comparators is Y-27632 , a highly selective ROCK inhibitor used extensively in preclinical research. In the context of human pluripotent stem cell (hPSC) research, both Fasudil and Y-27632 have been shown to improve cell survival and growth after passaging and thawing. nih.govpreprints.org Some studies suggest that Fasudil is not only as effective as Y-27632 but may even promote faster growth in certain human embryonic stem cell lines. nih.govplos.org A significant practical difference is the cost and complexity of synthesis; Fasudil is considerably cheaper and simpler to produce than Y-27632, making it a more accessible alternative for large-scale research applications. nih.govplos.org While both are effective, their molecular structures are notably different. nih.gov
In the field of ophthalmology, particularly for glaucoma treatment, Fasudil has been compared with newer ROCK inhibitors like Ripasudil and Netarsudil . researchgate.net Ripasudil, approved in Japan for glaucoma and ocular hypertension, has been shown to be effective in managing corneal edema, with some research suggesting its effects are similar to Y-27632. researchgate.netfortunejournals.com A phase 3 clinical trial directly comparing Netarsudil (0.02% once daily) with Ripasudil (0.4% twice daily) in patients with primary open-angle glaucoma or ocular hypertension found Netarsudil to be superior in lowering intraocular pressure (IOP). nih.govophthalmologytimes.com Netarsudil also demonstrated a lower frequency of adverse events compared to Ripasudil. nih.gov
Preclinical biochemical assays have established a potency hierarchy among these inhibitors. Netarsudil and its active metabolite, Netarsudil-M1, are significantly more potent inhibitors of ROCK1 and ROCK2 than Fasudil and Y-27632. nih.govnih.gov The order of potency from highest to lowest is generally considered to be Netarsudil-M1 > Netarsudil > Y-27632 > Fasudil. nih.gov Fasudil's primary active metabolite, hydroxyfasudil, is slightly more potent than the parent compound. aacrjournals.orgnih.gov Despite its lower in vitro potency, Fasudil's extensive clinical use and established safety profile for cerebral vasospasm provide a unique advantage. researchgate.netnih.govresearchgate.net It remains a critical tool in research, particularly in neurodegenerative disease models where it has shown therapeutic effects. nih.govfrontiersin.org
| Compound | Primary Research Area(s) of Comparison | Relative Potency (vs. Fasudil) | Key Comparative Findings |
|---|---|---|---|
| Y-27632 | Stem Cell Research, Neuroprotection | Higher | Fasudil is as effective, or sometimes more so, in promoting hPSC growth. Fasudil is significantly less expensive and easier to synthesize. nih.govplos.org |
| Ripasudil | Ophthalmology (Glaucoma, Corneal Edema) | Higher | Effective in reducing IOP and managing corneal edema. researchgate.netfortunejournals.com Found to be less effective than Netarsudil in a head-to-head clinical trial for IOP reduction. nih.gov |
| Netarsudil | Ophthalmology (Glaucoma) | Significantly Higher (>20-fold) | Demonstrated superior IOP-lowering efficacy compared to Ripasudil in a phase 3 trial. nih.govophthalmologytimes.com Its active metabolite, Netarsudil-M1, is one of the most potent ROCK inhibitors identified. nih.gov |
Ethical Considerations in Fasudil Hydrochloride Research
The investigation of Fasudil hydrochloride, particularly in vulnerable patient populations such as those with acute stroke or neurodegenerative diseases, necessitates rigorous adherence to established ethical principles to ensure participant protection and scientific integrity. nih.govnih.gov While specific ethical guidelines for Fasudil are not distinct from those for other investigational drugs, its application in conditions affecting cognitive and decision-making capacities brings certain challenges to the forefront.
A cornerstone of ethical research is the process of informed consent . nih.gov This principle requires that participants are fully informed about the study's purpose, procedures, potential risks, and benefits before making a voluntary decision to enroll. wakehealth.edu In research involving conditions like acute ischemic stroke, obtaining informed consent is exceptionally challenging. Patients may have impaired consciousness, aphasia, or cognitive deficits that render them unable to provide consent for themselves. nih.govmedrxiv.org This situation often requires obtaining consent from a legally authorized representative or surrogate, who must make a decision based on the patient's presumed wishes and best interests. nih.gov The time-sensitive nature of acute stroke trials further complicates this process, creating a tension between the need for rapid intervention and the ethical imperative for a thorough consent process. medrxiv.orgmedrxiv.org
The risk-benefit ratio is another critical ethical consideration. nih.gov An institutional review board (IRB) must determine that the potential benefits to the individual participant and to society outweigh the foreseeable risks. nih.govwakehealth.edu For Fasudil, which has a well-documented safety profile from its use in Japan for cerebral vasospasm, the initial risk assessment in new indications like Parkinson's or Alzheimer's disease may be more favorable. researchgate.netfrontiersin.org However, the potential for unknown risks in long-term use or in different patient populations must be carefully evaluated and minimized through meticulous study design. acrpnet.org
Fair participant selection is essential to ensure that the burdens and benefits of research are distributed equitably. nih.gov This principle guards against exploiting vulnerable groups or excluding certain populations without a sound scientific or ethical justification. Clinical trials for Fasudil should strive for diverse recruitment to ensure that the findings are generalizable to the broader population that could benefit from the therapy.
Finally, respect for participants extends throughout the research process, encompassing the protection of privacy, the right to withdraw from a study at any time without penalty, and being informed of any new findings that might affect their willingness to continue. nih.govclinicaltrials.gov In neurological research, where patients may be particularly vulnerable, maintaining confidentiality and treating participants with dignity are paramount. acrpnet.org The entire research enterprise must be built on a foundation of trust between researchers and the individuals who make medical advancement possible. wakehealth.edu
Q & A
Q. What are the primary molecular targets of Fasudil hydrochloride, and how are they experimentally validated?
Fasudil hydrochloride is a potent inhibitor of Rho-associated kinases (ROCK1/ROCK2), with Ki values of 0.33 μM for ROCK1 and IC50 values of 0.158 μM for ROCK2. It also inhibits PKA (IC50: 4.58 μM), PKC (IC50: 12.30 μM), and MLCK (Ki: 55 μM) . These targets are validated using kinase assays, such as cyclic AMP-dependent protein kinase activity assays conducted in Tris-HCl buffer with [γ-32P] ATP and histone H2B as substrates. Inhibition is quantified via liquid scintillation counting after trichloroacetic acid precipitation .
Q. What in vitro models are commonly used to study Fasudil’s effects on cellular pathways?
Fasudil’s inhibition of stress fiber formation, cell migration, and α-SMA expression is studied in hepatic stellate cells (HSCs) and TWNT-4 cells. For example, 50–100 μM Fasudil suppresses LPA-induced ERK1/2, JNK, and p38 MAPK phosphorylation, with inhibition rates of 60–90% . Western blotting is used to confirm pathway modulation, and cell proliferation assays (e.g., MTT or BrdU) are employed to assess growth inhibition without apoptosis induction .
Q. How is Fasudil’s vasodilatory effect evaluated in animal models?
Intravenous or intracoronary administration in dogs (0.01–0.3 mg/kg) demonstrates dose-dependent increases in coronary blood flow (CBF) by ~50% . In rodent models, oral dosing (100 mg/kg/day) reduces experimental autoimmune encephalomyelitis (EAE) severity by suppressing splenocyte proliferation and inflammatory cytokine release . Hemodynamic parameters (e.g., mean blood pressure, heart rate) are monitored via telemetry or invasive catheters .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fasudil’s reported IC50/Ki values across studies?
Variations in assay conditions (e.g., buffer composition, ATP concentrations) and cell lines may explain discrepancies. For example, ROCK1 inhibition (Ki: 0.33 μM) vs. ROCK2 (IC50: 0.158 μM) reflects isoform-specific differences. Standardizing protocols (e.g., using recombinant kinases and uniform substrate concentrations) and validating results with orthogonal methods (e.g., phospho-specific antibodies in cell lysates) are critical .
Q. What methodological considerations are essential for synthesizing high-purity Fasudil hydrochloride?
A novel synthesis route using ethylenediamine avoids costly homopiperazine intermediates, achieving 67.1% yield and 99.94% purity. Key steps include nucleophilic substitution, Boc deprotection, cyclization, and salification. Researchers must verify purity via HPLC (≥98% ) and confirm identity using NMR and mass spectrometry .
Q. How does Fasudil modulate glutamate receptor signaling in cerebral ischemia models?
In rat hippocampal CA1 regions, Fasudil (10 mg/kg, intraperitoneal) reduces ischemia/reperfusion-induced GluR6 serine phosphorylation by 40–50%, as shown via immunoprecipitation and immunoblotting. TUNEL staining confirms reduced neuronal apoptosis, linking ROCK inhibition to neuroprotection .
Q. What analytical methods ensure Fasudil’s compliance with pharmacopeial standards?
Quality control includes:
- Purity : HPLC with UV detection (λ = 220–230 nm) .
- Identity : FT-IR for sulfonamide and hydrochloride functional groups .
- Acidity : pH testing (4.5–6.0 in aqueous solution) .
- Stability : Long-term storage at -20°C (powder) or -80°C (solution) .
Data Contradiction and Optimization
Q. Why do some studies report Fasudil-induced apoptosis while others do not?
Apoptosis outcomes depend on cell type and context. For instance, Fasudil inhibits HSC proliferation without apoptosis but induces apoptosis in cancer cells via JNK suppression . Researchers should validate cell-specific pathways using caspase-3 assays and Annexin V staining, controlling for dose (e.g., 10–100 μM) and exposure time (24–72 h) .
Q. How can in vivo pharmacokinetic challenges be addressed for Fasudil?
Poor oral bioavailability (~10%) necessitates alternative delivery systems. Liposomal formulations improve solubility and brain penetration, as shown in rodent stroke models . Intraperitoneal administration (10–30 mg/kg) ensures consistent plasma levels, while microdialysis monitors tissue-specific concentrations .
Experimental Design Recommendations
Q. What controls are critical when assessing Fasudil’s anti-inflammatory effects in EAE models?
Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
